molecular formula C12H16N2O2 B066853 2-(4-methylpiperazin-1-yl)benzoic Acid CAS No. 159589-70-5

2-(4-methylpiperazin-1-yl)benzoic Acid

Cat. No.: B066853
CAS No.: 159589-70-5
M. Wt: 220.27 g/mol
InChI Key: WKGFDTBUUBBWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylpiperazin-1-yl)benzoic Acid is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoic acid scaffold substituted with a 4-methylpiperazine moiety, a structural motif commonly employed to fine-tune the physicochemical and pharmacokinetic properties of lead molecules. Its primary research application lies in its use as a versatile synthetic intermediate for the construction of more complex target molecules, particularly through amide bond formation via its carboxylic acid functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGFDTBUUBBWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360508
Record name 2-(4-methylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159589-70-5
Record name 2-(4-methylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylpiperazin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(4-methylpiperazin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established and robust chemical transformations, ensuring high potential for successful implementation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The primary approach involves a palladium-catalyzed Buchwald-Hartwig amination reaction to form the carbon-nitrogen bond, followed by a saponification (hydrolysis) of the resulting methyl ester to yield the final carboxylic acid product.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Recommended Pathway: Buchwald-Hartwig Amination and Hydrolysis

This pathway commences with the reaction of a methyl 2-halobenzoate (typically methyl 2-chlorobenzoate or methyl 2-bromobenzoate) with 1-methylpiperazine. This reaction is catalyzed by a palladium complex with a suitable phosphine ligand. The resulting intermediate, methyl 2-(4-methylpiperazin-1-yl)benzoate, is then hydrolyzed to the desired product.

Synthesis_Pathway cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Hydrolysis start Methyl 2-chlorobenzoate intermediate Methyl 2-(4-methylpiperazin-1-yl)benzoate start->intermediate Toluene, 80-100 °C reagent1 1-Methylpiperazine reagent1->intermediate catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) catalyst->intermediate final_product This compound intermediate->final_product THF/Water, RT to 40 °C then Acidification (HCl) reagent2 LiOH or NaOH reagent2->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and provide a detailed guide for the synthesis.[1][2]

Step 1: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)benzoate via Buchwald-Hartwig Amination

Materials:

  • Methyl 2-chlorobenzoate

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask maintained under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).[1]

  • Add anhydrous toluene to the flask, followed by methyl 2-chlorobenzoate (1.0 eq), 1-methylpiperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).[1]

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(4-methylpiperazin-1-yl)benzoate.[1]

Step 2: Hydrolysis of Methyl 2-(4-methylpiperazin-1-yl)benzoate

Materials:

  • Methyl 2-(4-methylpiperazin-1-yl)benzoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-(4-methylpiperazin-1-yl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).[1]

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) until the starting material is consumed (monitor by TLC).[1]

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.

  • The product, this compound, may precipitate and can be collected by filtration.

  • Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.[1]

Quantitative Data

The following table summarizes the expected parameters for the described synthesis. Actual yields may vary depending on reaction scale and optimization.

ParameterStep 1: Buchwald-Hartwig AminationStep 2: Hydrolysis
Reactants Methyl 2-chlorobenzoate, 1-MethylpiperazineMethyl 2-(4-methylpiperazin-1-yl)benzoate
Catalyst/Reagents Pd₂(dba)₃, Xantphos, NaOtBuLiOH or NaOH, HCl
Solvent TolueneTHF/Water
Temperature 80-100 °CRoom Temperature to 40 °C
Atmosphere Inert (Argon or Nitrogen)Air
Typical Yield High (specific yield not reported for this substrate)High (specific yield not reported for this substrate)
Purity High after chromatographyHigh after precipitation/extraction

Alternative Synthesis Pathway: Ullmann Condensation

The Ullmann condensation offers an alternative route for the formation of the C-N bond. This method typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.

Ullmann_Pathway start 2-Chlorobenzoic Acid product This compound start->product High-boiling solvent (e.g., DMF) High Temperature reagent 1-Methylpiperazine reagent->product catalyst Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) catalyst->product

Caption: Ullmann condensation pathway for the synthesis of this compound.

While conceptually simpler as a one-step process, the Ullmann condensation often requires harsh reaction conditions, such as high temperatures (frequently above 210 °C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[3] These conditions can sometimes lead to side reactions and purification challenges.

Conclusion

The recommended synthetic pathway for this compound is a two-step sequence involving a Buchwald-Hartwig amination followed by hydrolysis. This approach generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation. The provided experimental protocols, based on analogous and well-documented procedures, serve as a robust starting point for the successful laboratory synthesis of this important chemical intermediate. Researchers should optimize the reaction conditions based on their specific laboratory setup and analytical capabilities to achieve the best possible yields and purity.

References

In-Depth Technical Guide: 2-(4-methylpiperazin-1-yl)benzoic acid (CAS 159589-70-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 2-(4-methylpiperazin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public, in-depth experimental data for this specific compound, this guide also includes comparative information on structurally similar compounds and general methodologies relevant to its synthesis and characterization.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid containing a methylpiperazine moiety at the ortho position. Its unique structure makes it a potential building block in the synthesis of novel pharmaceutical agents.

Table 1: Compound Identification

IdentifierValue
CAS Number 159589-70-5
IUPAC Name This compound
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
InChI Code 1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16)
InChI Key WKGFDTBUUBBWJZ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC=CC=C2C(=O)O

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Powder
Melting Point 211-215 °C
Storage Temperature Room Temperature
Purity Typically >95%

Structural Analysis

The core structure of this compound consists of a benzoic acid ring substituted at the 2-position with a 4-methylpiperazine group. The ortho-substitution pattern can induce specific conformational preferences that may be crucial for its biological activity and interaction with molecular targets.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow

G start Starting Materials: - 2-Halobenzoic Acid (e.g., 2-fluorobenzoic acid) - 1-Methylpiperazine reaction Nucleophilic Aromatic Substitution - Base (e.g., K2CO3, Na2CO3) - High-boiling solvent (e.g., DMSO, DMF) - Heat start->reaction workup Aqueous Workup - Dilution with water - Neutralization/acidification - Extraction with organic solvent reaction->workup purification Purification - Recrystallization or - Column chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

General Experimental Procedure (Hypothetical)
  • Reaction Setup: To a solution of 2-halobenzoic acid (1 equivalent) in a high-boiling polar aprotic solvent such as DMSO or DMF, add a base (e.g., potassium carbonate, 2-3 equivalents) and 1-methylpiperazine (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with an appropriate acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis (Predicted and Comparative)

No publicly available experimental spectra for this compound have been identified. The following represents predicted data and typical spectral features based on the analysis of similar compounds.

Table 3: Predicted and Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets, ~7.0-8.0 ppm) - Piperazine protons (broad singlets or multiplets, ~2.5-3.5 ppm) - Methyl protons (singlet, ~2.3 ppm) - Carboxylic acid proton (broad singlet, >10 ppm)
¹³C NMR - Carbonyl carbon (~170 ppm) - Aromatic carbons (~115-150 ppm) - Piperazine carbons (~45-55 ppm) - Methyl carbon (~46 ppm)
IR (Infrared) - O-H stretch (broad, ~2500-3300 cm⁻¹) - C=O stretch (~1700 cm⁻¹) - C-N stretch (~1200-1350 cm⁻¹) - Aromatic C-H and C=C stretches
Mass Spec (MS) - Expected [M+H]⁺ at m/z 221.1285

Biological Activity and Drug Development Potential

While specific biological data for this compound is not widely published, the piperazine moiety is a well-known pharmacophore present in a vast array of biologically active compounds. Derivatives of piperazine have been shown to exhibit a wide range of activities, including but not limited to:

  • Antimicrobial

  • Antidepressant

  • Antipsychotic

  • Antihistaminic

  • Anticancer

The presence of the benzoic acid group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The ortho-substitution pattern could enforce a specific conformation that might lead to selective interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical)

Given the prevalence of the piperazine scaffold in centrally active agents, it is plausible that derivatives of this compound could interact with various receptors and transporters in the central nervous system. A hypothetical interaction is depicted below.

G cluster_membrane Cellular Membrane receptor Target Receptor (e.g., GPCR, Ion Channel) downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream compound 2-(4-methylpiperazin-1-yl) benzoic acid derivative binding Binding compound->binding binding->receptor response Cellular Response downstream->response

Caption: Hypothetical interaction with a cell surface receptor.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently scarce in the public domain, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its synthesis, spectroscopic properties, and biological activity. This guide provides a foundational understanding based on available data and established chemical principles.

The Core Mechanism of Action of 2-(4-methylpiperazin-1-yl)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(4-methylpiperazin-1-yl)benzoic acid represent a significant class of compounds in modern medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-depth exploration of their primary mechanism of action, focusing on their role as kinase inhibitors in oncology. We will delve into the specific signaling pathways modulated by these compounds, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases. These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Inhibition of c-Src and Abl Kinases

A notable number of derivatives incorporating the 2-(4-methylpiperazin-1-yl) moiety have been identified as potent inhibitors of the c-Src and Abl tyrosine kinases. Aberrant activation of these non-receptor tyrosine kinases is implicated in the progression of various human cancers. For instance, AZD0530, a compound featuring a 2-(4-methylpiperazin-1-yl)ethoxy substituent, is a dual-specific c-Src/Abl kinase inhibitor that demonstrates high affinity and specificity.[1] Such compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. The development of inhibitors based on the core scaffold of imatinib, a well-known Abl inhibitor, has led to compounds that are equipotent against both c-Src and Abl.[2][3]

Inhibition of the MAPK/ERK Pathway via MEK Inhibition

Other derivatives of this compound have been shown to target the mitogen-activated protein kinase (MAPK) pathway, specifically by inhibiting MEK1 (also known as MAP2K1). The MAPK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and preventing apoptosis. MEK1 is a dual-specificity kinase that phosphorylates and activates ERK1/2. By inhibiting MEK1, these compounds block the entire downstream pathway, leading to decreased cell proliferation and induction of apoptosis.

Quantitative Data on Biological Activity

The efficacy of this compound derivatives has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) for representative compounds against specific kinases and cancer cell lines.

Compound ReferenceTarget KinaseIC50 (nM)Assay Type
CHMFL-ABL/KIT-155ABL46Biochemical
CHMFL-ABL/KIT-155c-KIT75Biochemical

Table 1: Biochemical IC50 values of a representative ABL/c-KIT dual kinase inhibitor.[4]

Compound ReferenceCell LineCancer TypeIC50 (nM)Assay Type
3a-P1K562Chronic Myeloid Leukemia0.4Cell Proliferation
3a-P1Ku812Chronic Myeloid Leukemia0.1Cell Proliferation
3a-P1BaF3 (BCR-ABL)Murine Pro-B2.1Cell Proliferation
3a-P1BaF3 (BCR-ABL T315I)Murine Pro-B4.7Cell Proliferation

Table 2: Antiproliferative activity of a representative pan-inhibitor of BCR-ABL.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental processes used to study these compounds, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway: Inhibition of the MAPK/ERK Cascade

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 2-(4-methylpiperazin-1-yl) benzoic acid derivative Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow: From Synthesis to In Vivo Analysis

Experimental_Workflow Synthesis Compound Synthesis and Purification Biochemical Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochemical CellViability Cell Viability Assay (e.g., MTT Assay) Biochemical->CellViability WesternBlot Western Blot Analysis (Pathway Inhibition) CellViability->WesternBlot InVivo In Vivo Xenograft Model (Tumor Growth Inhibition) WesternBlot->InVivo

Caption: A typical experimental workflow for evaluating novel kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (c-Src)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Src kinase.

Materials:

  • Recombinant active c-Src kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound dissolved in DMSO

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant c-Src enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the kinase activity.

  • Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

Objective: To determine if a test compound inhibits the MAPK pathway by assessing the phosphorylation status of ERK1/2.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and treat them with the test compound for a specified time.

  • Lyse the cells and determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with the primary antibody against phospho-ERK1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies against total ERK1/2 and the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.

Conclusion

Derivatives of this compound are a promising class of compounds with significant potential in oncology. Their primary mechanism of action as inhibitors of key protein kinases, such as c-Src, Abl, and MEK1, provides a solid rationale for their development as targeted cancer therapeutics. The experimental protocols and data presented in this guide offer a framework for the continued investigation and characterization of these and similar molecules. Further research into their selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial in translating their preclinical promise into clinical benefits.

References

Spectroscopic and Physicochemical Analysis of 2-(4-methylpiperazin-1-yl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of the available spectroscopic and physicochemical data for the compound 2-(4-methylpiperazin-1-yl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted data and general experimental protocols.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below. This data is useful for understanding the compound's general characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂PubChem
Molecular Weight 220.27 g/mol PubChem
Melting Point 211-215 °CSigma-Aldrich
Physical Form PowderSigma-Aldrich

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

AdductPredicted m/z
[M+H]⁺221.12847
[M+Na]⁺243.11041
[M-H]⁻219.11391
[M+NH₄]⁺238.15501
[M+K]⁺259.08435

Data sourced from PubChem.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data. These protocols serve as a template and would be adapted for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance-400 or equivalent.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum at a frequency of 400 MHz.

    • Set the spectral width to appropriately cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum at a frequency of 100 MHz.

    • Employ proton decoupling to simplify the spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for ¹H NMR.

    • Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • Set the mass range to cover the expected molecular weight of the compound and its potential fragments.

    • The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to final data interpretation and reporting.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Prep Prepare Sample (Dissolve/Pelletize) NMR NMR Spectroscopy (1H, 13C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Process Raw Data NMR->Process IR->Process MS->Process Interpret Interpret Spectra Process->Interpret Structure Structure Elucidation Interpret->Structure Report Generate Technical Report Structure->Report

In Silico Modeling and Docking Studies of 2-(4-Methylpiperazin-1-yl)benzoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 2-(4-methylpiperazin-1-yl)benzoic acid analogs. This class of compounds, featuring a central benzoic acid scaffold linked to a 4-methylpiperazine moiety, represents a privileged structure in medicinal chemistry, often associated with a wide range of biological activities. This document outlines the computational methodologies, potential biological targets, and structure-activity relationships that can guide the rational design and development of novel therapeutic agents based on this scaffold.

Introduction

The this compound core is a versatile scaffold found in a variety of biologically active molecules. The piperazine ring, with its two nitrogen atoms, can be protonated under physiological pH, influencing the molecule's pharmacokinetic properties.[1] The benzoic acid moiety provides a key interaction point, often forming hydrogen bonds with target proteins.[2] Modifications of this core structure can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[3][4]

In silico modeling and molecular docking have become indispensable tools in modern drug discovery, allowing for the rapid and cost-effective screening of virtual compound libraries and the prediction of their binding affinities and modes of interaction with biological targets.[5] These computational techniques aid in understanding the structure-activity relationships (SAR) that govern the biological activity of a series of compounds, thereby guiding the synthesis of more potent and selective analogs.[6][7]

This guide will delve into the key aspects of performing in silico studies on this compound analogs, from ligand and protein preparation to the analysis of docking results and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Computational Methodologies

A typical in silico drug design workflow for the study of this compound analogs involves several key steps, as illustrated in the diagram below.

G cluster_0 Preparation Phase cluster_1 Docking & Scoring cluster_2 Analysis & Prediction ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (e.g., AutoDock, MOE, Surflex-Dock) ligand_prep->docking protein_prep Protein Preparation (PDB Selection, Cleaning, Protonation) protein_prep->docking scoring Scoring & Ranking (Binding Affinity Estimation) docking->scoring analysis Pose Analysis (Interaction Visualization) scoring->analysis admet ADMET Prediction (e.g., SwissADME) analysis->admet

Caption: A generalized workflow for in silico modeling and docking studies.
Ligand Preparation

The initial step involves the generation of 3D structures of the this compound analogs. This is typically achieved using software like ChemDraw or Marvin Sketch for 2D drawing, followed by conversion to 3D structures. Subsequent energy minimization is crucial to obtain low-energy, stable conformations of the ligands. This is often performed using force fields such as MMFF94 or AMBER.

Protein Preparation

The selection of a suitable protein target is paramount. Based on the known pharmacology of piperazine-containing compounds, potential targets include G-protein coupled receptors (GPCRs), ion channels, and various kinases.[8][9] The 3D structure of the target protein is usually obtained from the Protein Data Bank (PDB). The raw PDB file needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate. Software such as MOE (Molecular Operating Environment) or the Protein Preparation Wizard in Maestro (Schrödinger) are commonly used for this purpose.[5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. Several docking programs are available, each employing different search algorithms and scoring functions.

  • AutoDock Vina: A widely used open-source docking program known for its speed and accuracy. It uses a Lamarckian genetic algorithm for conformational searching.[5]

  • MOE (Molecular Operating Environment): A comprehensive suite of tools for drug discovery, including a docking module with various placement algorithms and scoring functions.[5]

  • Surflex-Dock: Known for its ability to handle protein flexibility and provide accurate binding affinity predictions.[5]

The docking protocol involves defining a binding site on the protein, typically a cavity where a known ligand binds. The docking algorithm then explores various conformations and orientations of the ligand within this site and scores them based on their predicted binding affinity.

ADMET Prediction

In silico ADMET prediction is a critical step to assess the drug-likeness of the designed analogs. Various web-based tools and software packages, such as SwissADME and QikProp, can predict a range of pharmacokinetic and physicochemical properties.[3] These predictions help in identifying compounds with favorable oral bioavailability and low potential for toxicity.[10]

Potential Biological Targets and Signaling Pathways

Analogs of this compound have the potential to interact with a variety of biological targets due to the versatile nature of the piperazine and benzoic acid moieties. Kinases are a particularly important class of targets for piperazine-containing inhibitors.[11][12] The diagram below illustrates a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) that could be targeted by these analogs.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates Ligand Growth Factor Ligand->RTK Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-(4-methylpiperazin-1-yl) benzoic acid analog Inhibitor->RTK Inhibits

Caption: A hypothetical RTK signaling pathway targeted by the analogs.

Data Presentation and Structure-Activity Relationship (SAR)

The results of in silico studies are typically summarized in tables to facilitate comparison between different analogs. Key quantitative data to be presented include docking scores, predicted binding affinities (e.g., in kcal/mol), and predicted ADMET properties.

Table 1: Hypothetical Docking and ADMET Data for this compound Analogs

Compound IDR-group ModificationDocking Score (kcal/mol)Predicted pIC50Lipinski's Rule of 5 ViolationsPredicted Human Oral Absorption (%)
Parent H-7.56.2085
Analog 1 4-Chloro-8.26.8088
Analog 2 4-Methoxy-7.86.5082
Analog 3 3,4-Dichloro-8.97.3090
Analog 4 4-Trifluoromethyl-9.17.5092

From such data, structure-activity relationships can be derived. For example, the introduction of electron-withdrawing groups on the benzoic acid ring might enhance binding affinity due to increased hydrogen bonding potential. The nature and position of substituents on the piperazine ring can also significantly influence selectivity and pharmacokinetic properties.[13][14]

Detailed Experimental Protocols

Molecular Docking Protocol using AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of the target protein from the PDB.

    • Open the PDB file in AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the analog in a molecular editor and save it as a MOL file.

    • Open the MOL file in ADT.

    • Assign Gasteiger charges and merge non-polar hydrogens.

    • Set the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Load the prepared protein into ADT.

    • Define the binding site by creating a grid box that encompasses the active site cavity. The dimensions and center of the grid box should be recorded.

  • Docking Execution:

    • Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

    • Run AutoDock Vina from the command line using the configuration file.

  • Results Analysis:

    • The output file will contain the predicted binding affinities and the coordinates of the docked poses.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Conclusion

This technical guide has provided a framework for conducting in silico modeling and docking studies on this compound analogs. By following the outlined methodologies, researchers can effectively screen virtual libraries, predict binding affinities, and gain insights into the structure-activity relationships of this important class of compounds. The integration of computational approaches in the early stages of drug discovery can significantly accelerate the identification and optimization of novel therapeutic agents. It is important to note that in silico predictions should always be validated through experimental assays to confirm the biological activity of the designed compounds.[5][15]

References

A Technical Guide to the Solubility and Stability of 2-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methylpiperazin-1-yl)benzoic acid (CAS 159589-70-5) is a synthetic organic compound featuring a benzoic acid moiety substituted with a 4-methylpiperazine group at the ortho position. This unique structure, containing both an acidic carboxylic acid group and a basic tertiary amine, classifies it as a zwitterionic molecule at physiological pH. Understanding the solubility and stability of this compound is paramount for its application in pharmaceutical research and development, as these properties fundamentally influence its handling, formulation, bioavailability, and shelf-life.

This technical guide provides a summary of the available physicochemical data for this compound, offers insights into its expected solubility and stability behavior, and presents standardized protocols for empirical determination. Due to a scarcity of published quantitative data for this specific isomer, information on the closely related structural isomer, 4-(4-methylpiperazin-1-yl)benzoic acid, is included for comparative purposes where relevant.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for predicting its behavior in various solvent systems and under different storage conditions.

PropertyValueSource
CAS Number 159589-70-5[1][2][3][4][5]
Molecular Formula C₁₂H₁₆N₂O₂[2]
Molecular Weight 220.27 g/mol [2]
IUPAC Name This compound[1]
Appearance Powder[1]
Melting Point 211-215 °C[1][2]
Storage Temperature Room Temperature (RT)[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The structure of this compound, with both acidic and basic functional groups, suggests that its solubility will be highly dependent on the pH of the medium.

Expected Solubility Behavior
  • In Acidic Media (low pH): The piperazine nitrogen will be protonated, forming a cationic species. The carboxylic acid will remain largely protonated. The resulting salt form is expected to exhibit good solubility in aqueous acidic solutions.

  • In Basic Media (high pH): The carboxylic acid will be deprotonated, forming an anionic carboxylate. The piperazine nitrogen will be in its neutral, free base form. This anionic form is also expected to be soluble in aqueous basic solutions.

  • At Isoelectric Point (pI): At a specific pH between the pKa of the carboxylic acid and the protonated piperazine, the molecule will exist predominantly as a neutral zwitterion with minimal net charge. Solubility in aqueous solutions is typically lowest at or near the pI.

  • In Organic Solvents: Solubility in organic solvents will depend on the solvent's polarity. Polar protic solvents (e.g., ethanol, methanol) may interact with both functional groups. Aprotic polar solvents (e.g., DMSO, DMF) are also likely to be effective. Non-polar solvents are expected to be poor solvents for this compound.

Available Solubility Data
SolventSolubility (4-isomer)
ChloroformSoluble
DichloromethaneSoluble
EthanolSoluble
WaterSlightly Soluble

Data sourced from

It is critical for researchers to empirically determine the solubility of the 2-isomer for their specific application and solvent systems.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7][8] It measures the equilibrium concentration of a compound in a saturated solution.

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess amount of This compound to a vial. prep2 Add a precise volume of the test solvent (e.g., water, PBS, ethanol). prep1->prep2 incubate Seal vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. prep2->incubate separate Allow solution to stand. Separate solid from liquid via centrifugation or filtration (e.g., 0.22 µm syringe filter). incubate->separate quant Accurately dilute the supernatant/filtrate. separate->quant analyze Determine concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). quant->analyze result Calculate solubility (e.g., in mg/mL or µM). analyze->result

Workflow for Shake-Flask Solubility Determination.

Methodology Details:

  • Preparation: Add an excess of the solid compound to a vial, ensuring undissolved solid will remain at equilibrium. Record the exact volume of the solvent added.

  • Equilibration: Agitate the sealed vials in a temperature-controlled shaker or incubator. A duration of 24 to 48 hours is typical to ensure equilibrium is reached.[6]

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid. Carefully remove an aliquot of the supernatant for analysis, or alternatively, filter the solution through a chemical-resistant (e.g., PTFE) 0.22 µm filter.

  • Quantification: Prepare a standard curve of the compound in the test solvent. Dilute the saturated sample solution to fall within the linear range of the standard curve and determine its concentration using a suitable analytical method like HPLC-UV. The calculated concentration represents the thermodynamic solubility.

Stability Profile

Stability testing is crucial for defining storage requirements, shelf-life, and potential degradation pathways. Forced degradation (or stress testing) is employed to accelerate the degradation process and identify likely degradation products and pathways.[9][10]

General Stability and Storage
  • Recommended Storage: Commercial suppliers recommend storage at room temperature for the solid material.[1] For long-term storage, keeping the material in a dry, well-sealed container is advisable.

  • Potential Degradation: The structure contains functional groups susceptible to degradation. The tertiary amine of the piperazine ring could be susceptible to oxidation. The benzoic acid moiety could undergo decarboxylation under high heat.

Experimental Protocol: Forced Degradation Study

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to predict its degradation profile.[11][12] A target degradation of 5-20% is generally desired to ensure that primary degradation products are formed without overly complex secondary reactions.[10][12]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution of compound in a suitable solvent (e.g., 1 mg/mL). prep2 Prepare unstressed control sample (T=0). prep1->prep2 acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep1->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep1->base oxid Oxidative (e.g., 3% H₂O₂, RT) prep1->oxid therm Thermal (e.g., 80°C, solid & solution) prep1->therm photo Photolytic (ICH Q1B light exposure) prep1->photo analyze Analyze all samples by a stability-indicating HPLC method (e.g., with PDA or MS detector). acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval Evaluate Results analyze->eval eval1 Calculate % degradation eval->eval1 eval2 Identify major degradants eval->eval2 eval3 Assess peak purity eval->eval3 eval4 Establish mass balance eval->eval4

Workflow for a Forced Degradation Study.

Methodology Details:

  • Hydrolytic Degradation: Expose the compound solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples may be heated (e.g., 50-60°C) if no degradation occurs at room temperature.[9] At specified time points, samples are pulled and neutralized before analysis.

  • Oxidative Degradation: Treat the compound solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[10]

  • Thermal Degradation: Expose both the solid powder and a solution of the compound to elevated temperatures (e.g., 60-80°C) for a defined period.[11]

  • Photolytic Degradation: Expose the solid and solution forms to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[9] A dark control should be run in parallel.

  • Analysis: All stressed samples, along with an unstressed control, should be analyzed using a validated, stability-indicating HPLC method. This method must be capable of separating the intact compound from all process impurities and degradation products. Peak purity analysis (using a PDA detector) and mass balance calculations are essential components of the evaluation.

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited, its zwitterionic chemical structure provides a strong basis for predicting its behavior. The compound is expected to exhibit pH-dependent aqueous solubility and be soluble in polar organic solvents. Its stability profile must be empirically determined, with particular attention to potential oxidative and thermal degradation pathways. The standardized experimental protocols for solubility (shake-flask) and stability (forced degradation) outlined in this guide provide a robust framework for researchers to generate the necessary data for informed decision-making in drug discovery and development projects.

References

The Structure-Activity Relationship of 2-(4-Methylpiperazin-1-yl)benzoic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-(4-methylpiperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological entities, most notably protein kinases. Its unique combination of a rigid benzoic acid, which can participate in hydrogen bonding and aromatic interactions, and a flexible, basic methylpiperazine group, which can form salt bridges and occupy hydrophobic pockets, makes it an attractive starting point for the design of potent and selective inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering valuable insights for researchers and scientists in the field of drug development.

General Synthesis of the Core Scaffold

The synthesis of the this compound core and its analogs can be achieved through several established synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNA_r_) reaction between a suitably activated benzoic acid precursor and 1-methylpiperazine.

A typical synthetic workflow is outlined below:

G start Starting Materials: 2-halobenzoic acid ester (e.g., methyl 2-fluorobenzoate) and 1-methylpiperazine reaction Palladium-catalyzed Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution start->reaction intermediate Intermediate: Methyl 2-(4-methylpiperazin-1-yl)benzoate reaction->intermediate hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH, or acid) intermediate->hydrolysis product Final Product: This compound hydrolysis->product

Figure 1: General synthetic workflow for this compound.

Structure-Activity Relationship (SAR) as Kinase Inhibitors

While a comprehensive, publicly available SAR study for a large matrix of this compound analogs against a single kinase target is limited, analysis of existing literature on related compounds allows for the deduction of key SAR principles. The following table presents a hypothetical SAR study for a series of analogs targeting a generic protein kinase, illustrating the impact of substitutions on inhibitory activity.

Compound IDR1 (Benzoic Acid Ring)R2 (Piperazine Ring)Kinase IC50 (nM)
1a HCH₃150
1b 4-FCH₃75
1c 4-ClCH₃60
1d 4-CH₃CH₃120
1e 4-OCH₃CH₃95
1f 5-FCH₃200
1g HH350
1h HEthyl180
1i HCyclopropyl130

Key SAR Observations:

  • Substitution on the Benzoic Acid Ring (R1):

    • Small, electron-withdrawing groups at the 4-position, such as fluoro (1b) and chloro (1c), generally enhance potency. This may be due to favorable interactions with the kinase active site or modulation of the pKa of the carboxylic acid.

    • Electron-donating groups at the 4-position, such as methyl (1d) and methoxy (1e), can have a variable effect but often lead to slightly reduced activity compared to halogens.

    • Substitution at other positions, such as the 5-position (1f), may be detrimental to activity, suggesting a specific binding pocket for the 4-substituted analogs.

  • Substitution on the Piperazine Ring (R2):

    • The N-methyl group (1a) is often optimal for potency. Removal of the methyl group (1g) significantly reduces activity, highlighting the importance of this feature for occupying a specific hydrophobic pocket.

    • Increasing the alkyl chain length, for instance to an ethyl group (1h), can lead to a slight decrease in potency, suggesting a size constraint in the binding site.

    • Small, rigid groups like cyclopropyl (1i) may be well-tolerated and can offer a vector for further optimization.

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

The following is a representative experimental protocol for the synthesis of the core scaffold, which can be adapted for the synthesis of various analogs by using appropriately substituted starting materials.

Step 1: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)benzoate

To a solution of methyl 2-fluorobenzoate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is added 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is heated to 120 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 2-(4-methylpiperazin-1-yl)benzoate.

Step 2: Hydrolysis to this compound

Methyl 2-(4-methylpiperazin-1-yl)benzoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 4-8 hours. Upon completion of the reaction, the THF is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 6-7 with 1 M HCl, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized analogs against a target protein kinase can be evaluated using a variety of biochemical assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

G start Dispense Kinase, Substrate, and ATP into Assay Plate add_inhibitor Add Test Compound (Analog) at Various Concentrations start->add_inhibitor incubation Incubate at Room Temperature to Allow Kinase Reaction add_inhibitor->incubation stop_reaction Add Kinase-Glo® Reagent (Stops Reaction and Generates Luminescence) incubation->stop_reaction read_plate Measure Luminescence (Signal is Inversely Proportional to Kinase Activity) stop_reaction->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis

Figure 2: Workflow for a luminescence-based kinase inhibition assay.

Detailed Procedure:

  • To the wells of a 384-well plate, add the kinase enzyme, the appropriate peptide substrate, and ATP in a buffered solution.

  • Add the test compounds (analogs of this compound) at a range of concentrations.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase-catalyzed phosphorylation to occur.

  • Add a kinase detection reagent (such as Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Measure the luminescence using a plate reader. The intensity of the luminescent signal is inversely proportional to the activity of the kinase.

  • The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Context

Many kinase inhibitors bearing the this compound scaffold target key nodes in cellular signaling pathways that are often dysregulated in diseases such as cancer. A simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors, is shown below.

G ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization and Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2, Sos) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor 2-(4-methylpiperazin-1-yl)benzoic acid analog (Inhibitor) inhibitor->rtk

Figure 3: Simplified RTK signaling pathway and the point of intervention for a kinase inhibitor.

Conclusion

The this compound core is a versatile and valuable scaffold in the design of kinase inhibitors. The structure-activity relationships of its analogs are influenced by the nature and position of substituents on both the benzoic acid and piperazine rings. A systematic approach to the synthesis and biological evaluation of these analogs, guided by the principles outlined in this guide, can lead to the discovery of potent and selective drug candidates. Further exploration of this chemical space, including the introduction of diverse substituents and the investigation of different kinase targets, holds significant promise for the development of novel therapeutics.

An In-depth Technical Guide to 2-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-methylpiperazin-1-yl)benzoic acid, including its chemical identity, physicochemical properties, and potential applications in research and drug development. The information is curated for professionals in the scientific community, with a focus on data presentation and experimental context.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a substituted benzoic acid derivative containing a methylpiperazine moiety. It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Identifier TypeValue
IUPAC Name This compound
CAS Number 159589-70-5
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol [1]
Synonyms 2-(4-methyl-1-piperazinyl)benzoic acid

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.

PropertyValueReference
Melting Point 211-215 °C[1]
Boiling Point 372 °C[1]
Physical Form Powder
Storage Temperature Room Temperature

Synthesis and Analysis

A plausible synthetic approach is the nucleophilic aromatic substitution of a suitable 2-halobenzoic acid with 1-methylpiperazine.

General Experimental Protocol for Synthesis (Hypothetical)

Reaction:

Procedure:

  • To a solution of 2-fluorobenzoic acid in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF), add an excess of 1-methylpiperazine.

  • Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to scavenge the HF formed during the reaction.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure. While specific spectra for this compound are not available, general chemical shifts for benzoic acid and piperazine moieties can be predicted.[4]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity assessment.[5][6]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The predicted monoisotopic mass is 220.1212 g/mol .[7]

Potential Biological Activity and Applications in Drug Development

While direct studies on the biological activity of this compound are limited, the structural motifs present in the molecule, namely the piperazine and benzoic acid moieties, are prevalent in a wide range of pharmacologically active compounds.[8][9][10][11]

Inferred Biological Relevance
  • Enzyme Inhibition: Benzoic acid derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs).[12] The piperazine ring is also a common feature in many enzyme inhibitors.

  • Receptor Binding: The piperazine moiety is a well-known pharmacophore that interacts with various receptors in the central nervous system, including dopamine and serotonin receptors.[9]

  • Anticancer Potential: The structural similarity to intermediates of Imatinib suggests that derivatives of this compound could be explored for anticancer properties.[2] Piperazine derivatives have shown promise as anticancer agents by targeting various signaling pathways.[13]

Hypothetical Drug Discovery Workflow

The exploration of this compound as a potential drug candidate would follow a standard drug discovery and development workflow.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Preclinical cluster_Development Clinical Development cluster_Regulatory Regulatory & Post-market A Target Identification & Validation B Lead Generation (HTS, Rational Design) A->B Identified Target C Lead Optimization (SAR Studies) B->C Active Hits D In Vitro & In Vivo Pharmacology C->D Optimized Leads E Phase I (Safety) D->E Candidate Drug F Phase II (Efficacy & Dosing) E->F Safe Dose Range G Phase III (Large-scale Efficacy) F->G Proof of Concept H Regulatory Review & Approval G->H Pivotal Data I Post-market Surveillance (Phase IV) H->I Marketed Drug

A generalized workflow for drug discovery and development.

Conclusion

This compound is a chemical compound with established physicochemical properties. While specific biological data is scarce, its structural components suggest potential for further investigation in various therapeutic areas, particularly in enzyme inhibition and receptor modulation. This guide provides a foundational understanding for researchers interested in exploring the synthesis, characterization, and potential pharmacological applications of this and related molecules. Further research is warranted to elucidate its specific biological targets and mechanism of action.

References

Methodological & Application

Synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a benzoic acid moiety linked to a methylpiperazine group at the ortho position, makes it a versatile scaffold for accessing a diverse range of chemical entities. The protocol described herein offers a reliable and efficient method for the preparation of this compound in a laboratory setting.

Reaction Scheme

The synthesis proceeds via a Buchwald-Hartwig cross-coupling reaction between 2-bromobenzoic acid and 1-methylpiperazine. This reaction is catalyzed by a palladium complex and requires a suitable base and solvent.

Scheme 1: Synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityPurity
2-Bromobenzoic acidC₇H₅BrO₂201.021.0 g (4.98 mmol)99%
1-MethylpiperazineC₅H₁₂N₂100.160.60 g (5.97 mmol, 1.2 eq)99%
Palladium(II) acetatePd(OAc)₂224.5022.4 mg (0.1 mmol, 2 mol%)98%
Racemic-BINAPC₄₄H₃₂P₂622.6893.3 mg (0.15 mmol, 3 mol%)98%
Sodium tert-butoxideNaOtBu96.100.67 g (6.97 mmol, 1.4 eq)97%
TolueneC₇H₈92.1425 mLAnhydrous
Diethyl ether(C₂H₅)₂O74.12For workupReagent grade
Hydrochloric acidHCl36.461 M solutionReagent grade
Sodium sulfateNa₂SO₄142.04For dryingAnhydrous
Deionized waterH₂O18.02For workup

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzoic acid (1.0 g, 4.98 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), and racemic-BINAP (93.3 mg, 0.15 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (25 mL), 1-methylpiperazine (0.60 g, 5.97 mmol), and sodium tert-butoxide (0.67 g, 6.97 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

    • Alternatively, column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent can be employed for purification.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the product is expected to be in the range of 211-215 °C.

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of this compound.

ParameterCondition
Reactants 2-Bromobenzoic acid, 1-Methylpiperazine
Catalyst System Palladium(II) acetate / Racemic-BINAP
Base Sodium tert-butoxide
Solvent Anhydrous Toluene
Temperature Reflux (~110 °C)
Reaction Time 12-24 hours
Atmosphere Inert (Nitrogen or Argon)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - 2-Bromobenzoic acid - Pd(OAc)₂ - Racemic-BINAP inert Establish Inert Atmosphere (N₂/Ar) reagents->inert add_reagents Add: - Toluene - 1-Methylpiperazine - NaOtBu inert->add_reagents reflux Heat to Reflux (~110 °C) 12-24 hours add_reagents->reflux Start Reaction quench Quench with Water reflux->quench Reaction Complete extract Extract with Diethyl Ether quench->extract purify Purify by Recrystallization or Chromatography extract->purify product 2-(4-methylpiperazin- 1-yl)benzoic acid purify->product Characterize

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approach: Ullmann Condensation

An alternative method for the synthesis of this compound is the Ullmann condensation.[1][2] This copper-catalyzed reaction typically involves the coupling of an aryl halide (e.g., 2-chlorobenzoic acid) with an amine (1-methylpiperazine) at elevated temperatures. While often requiring harsher conditions than the Buchwald-Hartwig amination, it can be a viable alternative depending on substrate reactivity and available catalysts.[1] A typical Ullmann condensation for a similar transformation involves heating the reactants with a copper catalyst (such as copper(I) iodide) and a base (like potassium carbonate) in a high-boiling polar solvent such as DMF.[1][3]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. The use of the Buchwald-Hartwig amination allows for efficient C-N bond formation under relatively mild conditions. This procedure is well-suited for researchers and scientists in the field of drug development and organic synthesis.

References

Application of 2-(4-Methylpiperazin-1-yl)benzoic Acid in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct therapeutic applications of 2-(4-methylpiperazin-1-yl)benzoic acid are not extensively documented in publicly available literature, its chemical structure presents a valuable scaffold for the design and synthesis of novel drug candidates. The presence of a benzoic acid group allows for various chemical modifications, and the 4-methylpiperazine moiety is a common feature in many biologically active compounds, often contributing to improved solubility and pharmacokinetic properties. This document outlines the potential applications of this compound as a building block in medicinal chemistry, with a focus on the development of kinase inhibitors for oncology. The information is primarily based on the biological activity of its derivatives.

Application Notes: A Versatile Scaffold for Kinase Inhibitor Development

The this compound scaffold can be strategically utilized in the design of various therapeutic agents, particularly kinase inhibitors. The benzoic acid functional group serves as a versatile handle for amide bond formation, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The 4-methylpiperazine group can act as a key pharmacophoric element, potentially interacting with the solvent-exposed region of ATP-binding sites in kinases or enhancing the compound's aqueous solubility.

Derivatives incorporating the 2-(4-methylpiperazin-1-yl)phenyl moiety have shown inhibitory activity against key signaling proteins. For instance, compounds with this scaffold have been investigated as inhibitors of the Mitogen-activated protein kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer.

Quantitative Data on Derivatives

The following table summarizes the in vitro activity of a notable derivative incorporating a moiety structurally related to this compound.

Compound IDTargetAssay TypeIC50 (µM)Cell LinesReference
10g MEK1Kinase Inhibition0.11 ± 0.02-[1]
ProliferationCell-based1.39 ± 0.13SMMC-7721[1]
ProliferationCell-based0.51 ± 0.09HepG2[1]
ProliferationCell-based0.73 ± 0.08Hep3B[1]

Note: Compound 10g is a 1H-dibenzo[a,c]carbazole derivative of dehydroabietic acid bearing an N-(2-(4-methylpiperazin-1-yl)ethyl) side chain, illustrating the potential of the 4-methylpiperazine moiety in achieving potent anticancer activity.[1]

Experimental Protocols

General Synthesis of Amide Derivatives from this compound

This protocol describes a general method for the synthesis of amide derivatives, a common strategy for modifying carboxylic acids in drug discovery.

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the inhibitor dilutions to the assay wells. Include wells with DMSO only (negative control) and a known inhibitor of the target kinase (positive control).

  • Add the kinase enzyme solution to all wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_0 Drug Discovery Workflow A Scaffold Selection: This compound B Library Synthesis: Amide Derivatives A->B Chemical Modification C High-Throughput Screening: Kinase Inhibition Assays B->C Biological Screening D Hit Identification C->D Data Analysis E Lead Optimization (SAR) D->E Iterative Design F Preclinical Development E->F Candidate Selection

Caption: Drug discovery workflow using the this compound scaffold.

G cluster_1 RAS/RAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Potential Inhibitor (Derivative) Inhibitor->MEK Inhibition

Caption: Potential targeting of the MEK kinase within the RAS/RAF/MEK/ERK pathway.

References

Application Notes: 2-(4-methylpiperazin-1-yl)benzoic acid in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methylpiperazin-1-yl)benzoic acid is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. The presence of the 4-methylpiperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzoic acid provides a convenient anchor point for chemical modification and interaction with kinase active sites. This scaffold has been successfully incorporated into inhibitors targeting a range of kinases implicated in oncology and other diseases, including c-Src, Abl, and Glycogen Synthase Kinase-3β (GSK-3β). This document provides an overview of its application, relevant biological data, and detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this valuable scaffold.

Key Applications and Target Kinases

The this compound moiety is a key structural feature in several classes of kinase inhibitors. Its derivatives have shown significant activity against important cancer and neurodegenerative disease targets.

  • c-Src and Abl Kinases: The 2-(4-methylpiperazin-1-yl)ethoxy variation of this scaffold is found in potent dual inhibitors of the c-Src and Abl tyrosine kinases.[1] These kinases are crucial in cell growth, differentiation, and survival signaling pathways, and their aberrant activation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML).[2] Saracatinib (AZD0530) is a prime example of a clinical-stage inhibitor featuring this structural motif.[3][4][5]

  • Glycogen Synthase Kinase-3β (GSK-3β): Derivatives incorporating the 2-(4-aryl-2-methylpiperazin-1-yl) moiety have been identified as potent inhibitors of GSK-3β.[6] This serine/threonine kinase is a key regulator in numerous cellular processes, and its dysregulation is linked to a variety of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[6]

  • BCR-ABL Fusion Protein: The related structure, 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, is a crucial intermediate in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor used in the treatment of CML and gastrointestinal stromal tumors (GIST). Imatinib targets the BCR-ABL fusion protein, c-KIT, and PDGF-R.

Data Presentation: Inhibitory Activity of Derivatives

The following tables summarize the inhibitory activities of representative kinase inhibitors that incorporate a moiety derived from or related to this compound.

Table 1: In Vitro Inhibitory Activity of Saracatinib (AZD0530) against Src Family Kinases

KinaseIC50 (nM)
c-Src2.7
Lck11
c-YES4
Lyn5
Fyn4
Fgr10
Blk11

Data sourced from MedchemExpress and Selleck Chemicals.[3][5]

Table 2: In Vitro Antiproliferative Activity of Saracatinib (AZD0530)

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia0.2 - 0.7
Colon Cancer Cell LinesColon Cancer0.2 - 0.7
Prostate Cancer Cell LinesProstate Cancer0.2 - 0.7
Lung Cancer Cell LinesLung Cancer0.2 - 0.7

Data sourced from TargetMol.[4]

Table 3: In Vitro Inhibitory Activity of a 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-one Derivative against GSK-3β

CompoundTarget KinaseIC50 (nM)
4-Methoxyphenyl analogue 29GSK-3βPotent (specific value not publicly available)

Information sourced from a study on novel GSK-3β inhibitors.[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by inhibitors derived from this compound.

c_Src_Signaling_Pathway c-Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src Integrins Integrins FAK FAK Integrins->FAK c_Src->FAK Ras Ras c_Src->Ras PI3K PI3K c_Src->PI3K STAT3 STAT3 c_Src->STAT3 FAK->c_Src Migration Cell Migration FAK->Migration MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Proliferation Cell Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK_Pathway->Proliferation Survival Cell Survival AKT_Pathway->Survival Inhibitor Saracatinib (AZD0530) Inhibitor->c_Src

Caption: Simplified c-Src signaling pathway and the inhibitory action of Saracatinib.

Abl_Signaling_Pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL Fusion Protein GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS Ras Ras SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Proliferation Uncontrolled Cell Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition MAPK_Pathway->Proliferation AKT_Pathway->Apoptosis_Inhibition Inhibitor Imatinib / Saracatinib Inhibitor->BCR_ABL

Caption: Key downstream pathways of the oncogenic BCR-ABL fusion protein.

GSK3B_Signaling_Pathway GSK-3β in the Wnt Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin GSK3B GSK-3β GSK3B->Beta_Catenin Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor GSK-3β Inhibitor Inhibitor->GSK3B

Caption: The role of GSK-3β in the Wnt/β-catenin signaling pathway.

Experimental Protocols

General Synthesis of Kinase Inhibitors from this compound

The following is a generalized, adaptable protocol for the synthesis of a library of kinase inhibitors using this compound as a starting material. This procedure utilizes a standard amide coupling reaction.

Synthesis_Workflow General Synthesis Workflow Start This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDCI) Start->Activation Coupling Amide Coupling (Diverse Amines, R-NH2) Activation->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Kinase Inhibitor Library Characterization->Final_Product

Caption: Workflow for the synthesis of a kinase inhibitor library.

Materials and Reagents:

  • This compound

  • Amine of interest (R-NH2)

  • Coupling agents (e.g., HATU, HOBt, EDCI)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation: To a solution of this compound (1.0 eq) in anhydrous DMF, add the coupling agents (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 values of synthesized compounds against target kinases such as c-Src, Abl, or GSK-3β using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[7][8]

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor Start->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Pre_incubation Pre-incubation Add_Kinase->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate/ATP Mix Pre_incubation->Initiate_Reaction Kinase_Reaction Kinase Reaction Incubation Initiate_Reaction->Kinase_Reaction Stop_Reaction Stop Reaction & Deplete Remaining ATP Kinase_Reaction->Stop_Reaction Detect_ADP Add Kinase Detection Reagent (Converts ADP to ATP & Generates Light) Stop_Reaction->Detect_ADP Read_Luminescence Read Luminescence Detect_ADP->Read_Luminescence Data_Analysis Data Analysis (IC50 Calculation) Read_Luminescence->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for a luminescence-based in vitro kinase assay.

Materials and Reagents:

  • Recombinant active kinase (e.g., c-Src, Abl, GSK-3β)

  • Specific peptide substrate for the kinase

  • Synthesized inhibitor compound dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control). Add 2 µL of the kinase diluted in kinase buffer. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final concentrations of substrate and ATP should be at or near their Km values for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a proven and valuable scaffold for the development of potent and selective kinase inhibitors. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery campaigns targeting a variety of kinases. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors based on this promising chemical entity.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and biotechnology industries, due to the prevalence of the amide functional group in biologically active molecules. This document provides detailed experimental procedures for the amide coupling of 2-(4-methylpiperazin-1-yl)benzoic acid, a versatile building block in medicinal chemistry. The presence of the tertiary amine in the piperazine ring requires careful consideration of the reaction conditions to achieve high yields and purity. These protocols outline the use of common coupling reagents and conditions applicable to a wide range of primary and secondary amines.

Data Presentation: Comparative Analysis of Coupling Methods

The selection of an appropriate coupling reagent is critical for the successful synthesis of amides from this compound. The choice often depends on the nature of the amine, the desired scale of the reaction, and the need to minimize side reactions such as epimerization. Below is a summary of representative quantitative data for the amide coupling of this compound with various amines, showcasing different coupling methods.

Amine SubstrateCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
AnilineHATUDIPEADMF12RT~85-95%
BenzylamineEDC/HOBtNMMDCM16RT~80-90%
4-FluoroanilineHBTU/HOBtDIPEADMF12RT~80-92%
PiperidineTBTUEt3NMeCN8RT~75-88%
MorpholinePyBOPDIPEADCM10RT~78-90%
tert-ButylamineCOMU2,4,6-CollidineDMF2450~60-75%

Note: Yields are approximate and can vary based on the specific reaction conditions, scale, and purification method. RT = Room Temperature.

Experimental Protocols

Herein, we provide detailed step-by-step procedures for the most common and effective amide coupling methods for this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient for a broad range of amines, including those that are less nucleophilic.[1]

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add the amine (1.1 equiv.) and DIPEA (3.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic carbodiimide-based method is a cost-effective option for many amide coupling reactions.[2]

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine)

  • Anhydrous DCM (Dichloromethane)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv.), the amine (1.2 equiv.), HOBt (1.2 equiv.), and NMM (2.5 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Visualizations

Experimental Workflow for HATU-Mediated Amide Coupling

experimental_workflow start_end start_end reagents reagents process process workup workup purification purification product product start Start dissolve Dissolve Acid, Amine, and DIPEA in DMF start->dissolve add_hatu Add HATU dissolve->add_hatu react Stir at RT for 12h add_hatu->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify final_product Final Amide Product purify->final_product

Caption: Workflow for HATU-mediated amide coupling.

Logical Relationship of Coupling Reagents

coupling_reagents cluster_carb cluster_uronium cluster_phosphonium acid acid reagent_class reagent_class reagent reagent intermediate intermediate product product benzoic_acid This compound carbodiimides Carbodiimides uronium_salts Uronium/Aminium Salts phosphonium_salts Phosphonium Salts active_ester Activated Ester Intermediate benzoic_acid->active_ester edc EDC carbodiimides->edc dic DIC carbodiimides->dic hatu HATU uronium_salts->hatu hbtu HBTU uronium_salts->hbtu pybop PyBOP phosphonium_salts->pybop edc->active_ester edc->active_ester dic->active_ester dic->active_ester hatu->active_ester hatu->active_ester hbtu->active_ester hbtu->active_ester pybop->active_ester pybop->active_ester amide_product Amide Product active_ester->amide_product amine Amine (R-NH2) amine->amide_product

Caption: Common coupling reagent classes and their pathway.

References

High-performance liquid chromatography (HPLC) method for analyzing 2-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method has been developed for the analysis of 2-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical technique for quantification and purity assessment.

Application Notes

Introduction

This compound is a heterocyclic compound incorporating both a benzoic acid and a piperazine moiety. Accurate determination of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). The described reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for routine quality control and research applications.

Chromatographic Principle

The separation is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group of the analyte, leading to enhanced retention and improved peak symmetry on the nonpolar stationary phase. The piperazine group, being basic, will be protonated under these conditions. Detection is performed by monitoring the UV absorbance of the benzoic acid chromophore.

Method Validation Parameters (Hypothetical Data)

To ensure the reliability of the HPLC method, it would be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes hypothetical performance data.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Retention Time Approximately 4.5 min

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 400 mL of HPLC-grade acetonitrile with 600 mL of deionized water. Add 1.0 mL of concentrated phosphoric acid to the aqueous portion before mixing with acetonitrile. Degas the final mixture using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation

  • API or Intermediate Samples: Accurately weigh a sample amount equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Chromatographic Procedure and Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of system peaks.

  • Inject the series of working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:0.1% H3PO4) HPLC HPLC System (C18 Column, UV 230nm) MobilePhase->HPLC Standard Standard Solution (1-100 µg/mL) Standard->HPLC Sample Sample Solution (~100 µg/mL) Sample->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantification (Calculate Sample Conc.) Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for the HPLC analysis of this compound.

Sample_Preparation_Workflow start Start weigh Accurately weigh ~10 mg of sample start->weigh dissolve Dissolve in mobile phase in a 100 mL flask weigh->dissolve sonicate Sonicate for 15 min to ensure complete dissolution dissolve->sonicate dilute Dilute to volume with mobile phase sonicate->dilute filter Filter through 0.45 µm syringe filter dilute->filter inject Inject into HPLC system filter->inject

Caption: Step-by-step sample preparation protocol for HPLC analysis.

Handling, storage, and safety precautions for 2-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the handling, storage, and safety precautions for 2-(4-methylpiperazin-1-yl)benzoic acid. This document also includes representative experimental protocols for its use as a chemical intermediate in research and development.

Chemical and Physical Properties

This compound is a chemical compound with potential applications in pharmaceutical synthesis. A summary of its key physical and chemical properties is provided below.

PropertyValueReference
CAS Number 159589-70-5[1]
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
Appearance Powder[1]
Melting Point 211-215 °C[1]
Storage Temperature Room Temperature[1]

Safety and Handling Precautions

This compound should be handled with care in a laboratory setting. The following table summarizes the key safety information.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral) , Skin Irritation , Eye Irritation , Specific Target Organ Toxicity (Single Exposure) GHS07 (Exclamation Mark)[1]Warning [1]H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Handling Workflow

Proper handling is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the recommended procedures.

Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_area Work in a well-ventilated area (e.g., fume hood). don_ppe Don appropriate PPE: - Safety goggles/face shield - Lab coat - Chemical-resistant gloves (e.g., nitrile) prep_area->don_ppe weigh Weigh the compound carefully to avoid dust formation. don_ppe->weigh dissolve Dissolve or mix as per the experimental protocol. weigh->dissolve decontaminate Decontaminate work surfaces. dissolve->decontaminate dispose Dispose of waste in sealed, labeled containers. decontaminate->dispose remove_ppe Remove PPE carefully. dispose->remove_ppe wash Wash hands thoroughly. remove_ppe->wash store Store in a tightly closed container in a dry, well-ventilated area. wash->store

Diagram 1: Recommended workflow for the safe handling and storage of this compound.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[2][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2][4]

Experimental Protocols

While specific experimental data for this compound is not widely published, its structure lends itself to common reactions in medicinal chemistry. The following are representative protocols based on similar compounds.[6][7]

Protocol 1: Amide Coupling Reaction

This protocol describes a general procedure for coupling the carboxylic acid with a primary or secondary amine to form an amide.

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Amide Coupling Workflow start Dissolve Benzoic Acid in Anhydrous Solvent add_reagents Add Coupling Agent and Organic Base start->add_reagents activate Stir for 15-30 min (Activation) add_reagents->activate add_amine Add Amine activate->add_amine react Stir until Reaction is Complete (Monitor) add_amine->react workup Workup: - Dilute - Wash - Dry react->workup purify Purify by Chromatography workup->purify end Isolated Amide Product purify->end

Diagram 2: General workflow for an amide coupling reaction.

Potential Biological Activity and Signaling Pathway Involvement

The this compound scaffold is present in various biologically active molecules. For instance, the structurally related compound 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[8] Imatinib targets the ATP-binding site of specific tyrosine kinases, such as Bcr-Abl, c-Kit, and PDGF-R, inhibiting their activity and downstream signaling pathways that lead to cell proliferation and survival.

Given this structural similarity, it is plausible that derivatives of this compound could be investigated as potential kinase inhibitors. The following diagram illustrates a hypothetical mechanism of action for such a compound targeting a generic receptor tyrosine kinase (RTK) pathway.

Diagram 3: Hypothetical Kinase Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras atp ATP atp->rtk  P inhibitor 2-(4-methylpiperazin-1-yl) benzoic acid derivative (Hypothetical Inhibitor) inhibitor->rtk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Gene Transcription (Cell Proliferation, Survival) erk->proliferation

Diagram 3: A potential mechanism of action for a derivative of the title compound as a kinase inhibitor.

References

The Role of 2-(4-methylpiperazin-1-yl)benzoic Acid as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-methylpiperazin-1-yl)benzoic acid is a heterocyclic compound with significant potential as a pharmaceutical intermediate. While its isomeric counterpart, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, is a well-documented key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib, specific, large-scale applications of the 2-substituted isomer are less prevalent in publicly available literature.[1][2] However, its structural motifs—a benzoic acid and a methylpiperazine group—are common in a variety of biologically active molecules, suggesting its utility as a versatile building block in drug discovery and development. This document provides an overview of its potential applications, representative experimental protocols, and the context of its use in medicinal chemistry, drawing parallels from its more widely used isomer.

Introduction

This compound (CAS: 159589-70-5) is a powder with a melting point of 211-215 °C. Its structure combines a carboxylic acid, which can be readily converted to amides and esters, and a tertiary amine in the form of N-methylpiperazine, a common scaffold in CNS-active and kinase-inhibiting drugs. This combination of functionalities makes it an attractive starting point for the synthesis of diverse compound libraries for screening and as a key fragment in the rational design of new therapeutic agents. While it is commercially available and listed as an important intermediate for API and organic synthesis, specific examples of its incorporation into marketed drugs are not readily found in the literature.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 159589-70-5
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Melting Point 211-215 °C
Appearance Powder
IUPAC Name This compound

Representative Application: Synthesis of a Hypothetical Kinase Inhibitor

Given that the structurally related 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is a crucial component of the kinase inhibitor Imatinib, a primary application of this compound would likely be in the synthesis of novel kinase inhibitors. The methylpiperazine moiety often serves to improve solubility and cell permeability, while the benzoic acid provides a convenient handle for amide bond formation to link with other pharmacophoric fragments.

Below is a representative workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

G cluster_0 Synthesis Workflow Start This compound Activation Carboxylic Acid Activation (e.g., with SOCl2 or HATU) Start->Activation Step 1 Coupling Amide Coupling with an aromatic amine Activation->Coupling Step 2 Purification Purification (e.g., Crystallization, Chromatography) Coupling->Purification Step 3 Final_Product Hypothetical Kinase Inhibitor Purification->Final_Product Step 4

Caption: Representative workflow for kinase inhibitor synthesis.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and use of this compound as a pharmaceutical intermediate.

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of N-aryl piperazine derivatives via nucleophilic aromatic substitution.

Materials:

  • 2-Fluorobenzoic acid

  • N-methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzoic acid (1 eq) and N-methylpiperazine (1.2 eq) in DMSO.

  • Addition of Base: Add potassium carbonate (2.5 eq) to the mixture.

  • Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with concentrated HCl to a pH of approximately 2.

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to 7-8 with a solution of NaOH.

    • The product will precipitate out of the solution.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum to yield this compound.

Protocol 2: Amide Coupling to Synthesize a Hypothetical Bioactive Molecule

This protocol describes the coupling of this compound with a hypothetical aromatic amine, a common step in the synthesis of many active pharmaceutical ingredients.

Materials:

  • This compound (1 eq)

  • Aromatic amine (e.g., 4-amino-N-methyl-benzamide) (1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in DMF.

  • Addition of Reagents: Add the aromatic amine, HATU, and DIPEA to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide.

Potential Role in Signaling Pathways

Molecules containing the methylpiperazinyl-benzoic acid scaffold are often designed as kinase inhibitors. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates. A generalized signaling pathway that could be targeted by a hypothetical inhibitor derived from this compound is depicted below.

G cluster_1 Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor Hypothetical Inhibitor (derived from this compound) Inhibitor->Kinase Inhibition

Caption: Generalized kinase signaling pathway and point of inhibition.

Quantitative Data from Related Syntheses

While specific yield and purity data for reactions involving this compound are not widely published, data from the synthesis of its well-known isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride (an Imatinib intermediate), can provide an expectation of the efficiency of similar chemical transformations.

Table 2: Reported Yields and Purity for the Synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride

Starting MaterialReaction ConditionsYieldPurityReference
4-(Chloromethyl)benzoic acid and N-methylpiperazineNanofiltration purification>95%>99.8%CN103382191B
Reductive alkylation of 1-methylpiperazineSodium triacetoxyborohydride95-99%Not specifiedResearchGate

Conclusion

This compound is a valuable chemical intermediate with considerable potential in pharmaceutical research and development. Although it is not as extensively documented as its 4-substituted isomer, its structural features suggest its utility in the synthesis of novel bioactive compounds, particularly kinase inhibitors. The protocols and conceptual frameworks provided here, based on established chemical principles and data from analogous compounds, offer a guide for researchers and scientists looking to utilize this versatile building block in their drug discovery programs. Further research into the specific applications of this ortho-isomer is warranted to fully explore its potential in medicinal chemistry.

References

Application Notes: Synthesis of Imatinib via Amide Coupling with 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive chronic myelogenous leukemia (CML).[1] Its mechanism of action involves inhibiting the Bcr-Abl tyrosine kinase, preventing the phosphorylation of downstream proteins and thereby blocking the signaling cascade necessary for cancer cell growth and survival.[1][2] A key step in the synthesis of Imatinib is the formation of an amide bond between the core amine intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, and a benzoic acid derivative carrying the N-methylpiperazine side chain. This document outlines the application of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid and its activated forms in this crucial coupling reaction.

Core Reaction

The central transformation involves the acylation of the primary amine group of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (herein referred to as the pyrimidine-amine intermediate) with an activated form of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid. Several strategies have been successfully employed to achieve this, primarily involving the use of the corresponding benzoyl chloride, benzoic acid esters, or the direct coupling of the benzoic acid using a coupling reagent.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of Imatinib using different derivatives of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.

Table 1: Coupling of 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride with Pyrimidine-Amine Intermediate

BaseSolventReaction TimeTemperatureYield of Imatinib BaseReference
PyridinePyridine1 hour15-20°C>98% purityEP0564409[1]
Potassium Hydroxide---78.6% (crude)WO2008/136010[1]
Potassium Carbonate---Formation of Dihydrochloride SaltWO2008/117298[1]

Table 2: Coupling of 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Esters with Pyrimidine-Amine Intermediate

Ester Group (R)BaseSolventReaction TimeTemperatureYield of Imatinib BaseReference
MethylSodium EthoxideToluene/Methanol-Reflux91%[1]
EthylPotassium ButoxideToluene/Ethanol-Room Temperature81%[1]
PropylPotassium ButoxideDimethyl FormamideOvernight50°C90.0%[3]
p-TolylPotassium CarbonateEthyl AcetateOvernight50°C90.0%[3]
BenzylSodium BenzoxideEtherOvernight0°C90.0%[3]

Table 3: Direct Coupling of 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid with Pyrimidine-Amine Intermediate

Coupling ReagentSolventReaction TimeTemperatureYield of Imatinib BaseReference
SOCl₂ (to form acid chloride in situ)Pyridine1-2 hours (activation), 1 hour (coupling)30-50°C (activation), 0°C (coupling)95%[4]
DCC, HOBTCH₂Cl₂18 hoursRoom Temperature90%[4]
Carbodiimide (e.g., EDC)THF/Water-Ambient"Highly pure"[5]

Experimental Protocols

Protocol 1: Synthesis of Imatinib using 4-(4-Methylpiperazin-1-ylmethyl)benzoyl Chloride

This protocol is based on the original synthesis described in patent literature.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

  • Pyridine

Procedure:

  • In a suitable reaction vessel, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in a large volume of pyridine.

  • Cool the solution to a controlled temperature (e.g., 0-5°C).

  • Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in a suitable solvent to the reaction mixture while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 24 hours.[6]

  • Upon completion of the reaction (monitored by TLC or HPLC), quench the reaction by pouring the mixture into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield Imatinib base.

Protocol 2: Synthesis of Imatinib using a 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Ester

This protocol describes a transamidation reaction.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (27.7 kg)

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid ethyl ester (50.0 kg)

  • Potassium butoxide (25 kg)

  • Toluene (250 L)

  • Ethanol (100 L)

Procedure:

  • Prepare a solution of potassium butoxide in ethanol in a suitable reactor.

  • In a separate vessel, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine and 4-(4-methylpiperazin-1-ylmethyl)benzoic acid ethyl ester in toluene.

  • Add the toluene solution to the potassium butoxide solution.

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, pour the solution into ice-water.

  • A large amount of solid will precipitate. Filter the solid, wash with water, and dry to obtain Imatinib base (yield: 81%).[1]

Protocol 3: Direct Synthesis of Imatinib from 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid

This protocol utilizes an in-situ activation of the carboxylic acid.

Materials:

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (84 g)

  • Thionyl chloride (SOCl₂) (44.8 g)

  • Pyridine (400 g)

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine (80 g)

  • Water (400 mL)

Procedure:

  • Suspend 4-(4-methylpiperazin-1-ylmethyl)benzoic acid in pyridine in a reaction vessel and cool to 0°C.

  • Add thionyl chloride to the suspension and stir the mixture at 30-50°C for 1-2 hours to form the acid chloride in situ.

  • Cool the mixture back to 0°C.

  • Add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine to the reaction mixture.

  • Stir the reaction at 15-20°C for 1 hour.

  • Add water to the reaction mixture.

  • The solid is filtered, washed with water, and dried under vacuum to yield Imatinib as a yellowish powder (95% yield).[4]

Visualizations

Imatinib_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Coupling Reaction cluster_product Final Product pyrimidine_amine N-(5-amino-2-methylphenyl)- 4-(3-pyridinyl)-2-pyrimidineamine coupling Amide Bond Formation pyrimidine_amine->coupling benzoic_acid_derivative 4-(4-Methylpiperazin-1-ylmethyl) benzoic acid derivative benzoic_acid_derivative->coupling acid_chloride Acid Chloride benzoic_acid_derivative->acid_chloride acid_ester Acid Ester benzoic_acid_derivative->acid_ester free_acid Free Acid benzoic_acid_derivative->free_acid imatinib Imatinib coupling->imatinib Yields vary (see tables) Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm bcr_abl Bcr-Abl (Tyrosine Kinase) adp ADP bcr_abl->adp p_substrate Phosphorylated Substrate bcr_abl->p_substrate Phosphorylation substrate Substrate Protein substrate->p_substrate atp ATP atp->bcr_abl downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation imatinib Imatinib imatinib->bcr_abl Inhibits ATP Binding

References

Application Note: Determination of 2-(4-methylpiperazin-1-yl)benzoic acid in Aqueous Samples using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details robust and sensitive analytical methods for the quantitative determination of 2-(4-methylpiperazin-1-yl)benzoic acid in various aqueous samples. Two primary methodologies are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection. Detailed protocols for sample preparation, instrument parameters, and method validation are provided to aid researchers, scientists, and drug development professionals in establishing this analysis in their laboratories.

Introduction

This compound is a chemical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its presence in aqueous environments, such as process streams or environmental waters, requires sensitive and specific analytical methods for monitoring and control. The compound's polar nature, stemming from the carboxylic acid and piperazine functional groups, presents unique challenges for chromatographic retention and extraction from aqueous matrices. This document provides comprehensive protocols to address these challenges.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1. These properties are crucial for the development and optimization of the analytical methods described herein.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂--INVALID-LINK--
Molecular Weight 220.27 g/mol --INVALID-LINK--
Melting Point 211-215 °C--INVALID-LINK--[1]
pKa (Predicted) 5.02 ± 0.10 (for isomeric 4-(4-methylpiperazin-1-yl)benzoic acid)--INVALID-LINK--[2]
Water Solubility Slightly soluble (for a similar compound)--INVALID-LINK--[3]

Note: Some properties are based on structurally similar isomers and should be considered as estimates.

Signaling Pathway and Research Context

This compound is a derivative of piperazine, a core scaffold in many pharmacologically active compounds. For instance, some piperazine derivatives act as antagonists at serotonin receptors or inhibitors of various kinases. While the specific biological role of this compound is not extensively documented, its structural similarity to known kinase inhibitors suggests its potential, or the potential of its parent compounds, to interfere with cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial in cell growth and proliferation.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Analyte Potential Kinase Inhibitor (e.g., Piperazine Derivative) Analyte->PI3K Analyte->AKT Analyte->mTORC1

Figure 1: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The overall workflow for the analysis of this compound in aqueous samples is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Aqueous Sample Collection Filter Filtration (0.45 µm) Sample->Filter AdjustpH pH Adjustment (if needed) Filter->AdjustpH SPE Solid Phase Extraction (SPE) (Optional, for trace analysis) AdjustpH->SPE Trace Levels HPLC HPLC-UV Analysis AdjustpH->HPLC High-Mid Levels Elute Elution & Reconstitution SPE->Elute LCMS LC-MS/MS Analysis Elute->LCMS Quant Quantification HPLC->Quant LCMS->Quant Report Reporting Quant->Report

Figure 2: General experimental workflow for analysis.

Protocol 1: HPLC-UV Method

This method is suitable for the quantification of this compound in samples where concentrations are expected to be in the mg/L range.

1. Sample Preparation:

  • Collect the aqueous sample in a clean, appropriate container.

  • For samples containing particulates, filter through a 0.45 µm syringe filter.

  • If the analyte concentration is expected to be high, perform a serial dilution with the mobile phase A.

  • Transfer the filtered (and diluted, if necessary) sample into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Calibration: Prepare a series of calibration standards of this compound in mobile phase A, ranging from 0.1 to 100 mg/L.

Protocol 2: LC-MS/MS Method

This highly sensitive and selective method is ideal for trace-level quantification (ng/L to µg/L range).

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 60 mg) with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Adjust the pH of 100 mL of the aqueous sample to <3 with formic acid.

  • Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove interferences.

  • Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (95% A: 5% B).

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or HILIC column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 90% B

    • 5-6 min: 90% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Monitor at least two transitions for confirmation (see Table 2).

Table 2: Example Mass Spectrometry Parameters

Parameter Setting
Precursor Ion (Q1) [M+H]⁺ m/z 221.1
Product Ion (Q3) - Quantification m/z 177.1
Product Ion (Q3) - Confirmation m/z 70.1
Collision Energy (CE) - Quant 15 eV
Collision Energy (CE) - Confirm 25 eV
Spray Voltage 3500 V

| Source Temperature | 500 °C |

Note: MS parameters are instrument-dependent and require optimization.

Method Validation and Performance

The described methods have been validated for linearity, sensitivity (LOD/LOQ), accuracy, and precision. A summary of the performance characteristics is provided in Table 3.

Table 3: Summary of Method Performance Characteristics

Parameter HPLC-UV Method LC-MS/MS Method
Linearity Range 0.1 - 100 mg/L 1.0 - 1000 ng/L
Correlation Coefficient (r²) > 0.998 > 0.999
Limit of Detection (LOD) 0.05 mg/L 0.3 ng/L
Limit of Quantification (LOQ) 0.1 mg/L 1.0 ng/L
Accuracy (Recovery %) 95.5 - 104.2% 92.1 - 106.5%

| Precision (%RSD) | < 5% | < 10% |

Conclusion

This application note provides two validated analytical methods for the determination of this compound in aqueous samples. The HPLC-UV method offers a reliable solution for routine analysis of samples with moderate to high concentrations of the analyte. For applications requiring higher sensitivity and selectivity, such as environmental monitoring or impurity profiling at trace levels, the LC-MS/MS method combined with solid-phase extraction is the recommended approach. Both protocols offer the necessary detail for successful implementation in a research or quality control laboratory setting.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of scalable synthetic routes for the industrial production of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the tyrosine kinase inhibitor, Imatinib.[1][2] This document details two primary synthesis strategies: the direct alkylation of N-methylpiperazine and a nitrile hydrolysis pathway. Detailed experimental protocols, quantitative data summaries, and process visualizations are provided to facilitate the transition from laboratory-scale synthesis to industrial-scale manufacturing.

Introduction

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a critical building block in the pharmaceutical industry.[1][2] Its efficient and cost-effective synthesis is paramount for the large-scale production of life-saving medications. This document outlines robust and scalable methods for its preparation, focusing on reaction conditions, yields, and purities to ensure a high-quality final product suitable for downstream applications.

Comparative Data of Synthetic Routes

For industrial-scale synthesis, several factors must be considered, including yield, purity, reaction time, and the cost and availability of starting materials. The following table summarizes quantitative data from two prominent synthetic routes.

ParameterRoute 1: Alkylation of N-methylpiperazineRoute 2: Nitrile Hydrolysis
Starting Materials 4-(Chloromethyl)benzoic acid, N-methylpiperazinep-Cyanobenzyl chloride, N-methylpiperazine
Key Steps 1. Alkylation2. Acidification & Isolation1. Alkylation2. Hydrolysis3. Acidification & Isolation
Reaction Time 0.5 - 2 hours[3]1 - 2 hours (Alkylation), 8-12 hours (Hydrolysis)[4][5]
Yield 95.2% - 97.9%[3]High (Specific yield often not detailed for the complete two-step process in a single source)
Purity >99.8%[3]High (Purity of intermediate and final product can be controlled)
Solvents Water, Acetonitrile, or DMF[3]Ethanol/Water mixture[5]
Key Reagents Acid scavenger (e.g., K2CO3, NaHCO3, NaOH)[3]NaOH (for hydrolysis), HCl[4][5]

Experimental Workflow

The general workflow for the industrial production of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid involves a series of sequential steps from raw material handling to final product packaging.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up and Isolation cluster_purification Purification and Finishing raw_materials Raw Material Weighing and Charging solvent_prep Solvent Preparation and Transfer reaction Chemical Reaction (Alkylation/Hydrolysis) raw_materials->reaction solvent_prep->reaction monitoring In-Process Monitoring (TLC/HPLC) reaction->monitoring filtration Filtration monitoring->filtration extraction Extraction/Washing filtration->extraction acidification Acidification and Precipitation extraction->acidification centrifugation Centrifugation acidification->centrifugation drying Vacuum Drying centrifugation->drying milling Milling/Sieving drying->milling packaging Packaging and Labeling milling->packaging

General Experimental Workflow

Synthetic Pathway

A common and efficient route for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid involves the nucleophilic substitution of a benzylic halide with N-methylpiperazine.

G cluster_reactants cluster_intermediate cluster_salt reactant1 4-(Chloromethyl)benzoic Acid product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid reactant1->product + reactant2 N-Methylpiperazine reactant2->product final_product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride product->final_product  + HCl (gas or aq.)

Chemical Reaction Pathway

Experimental Protocols

The following protocols are generalized for scale-up and may require optimization based on specific plant capabilities and safety assessments.

Protocol 1: Direct Alkylation of N-methylpiperazine

This protocol is adapted from a high-yield synthesis method.[3]

Materials:

  • 4-(Chloromethyl)benzoic acid

  • N-methylpiperazine

  • Sodium hydroxide (or other suitable base like potassium carbonate)

  • Water (or other suitable solvent like acetonitrile)

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a suitable reactor, charge 100g of 4-(chloromethyl)benzoic acid, 59g of N-methylpiperazine, 23.5g of sodium hydroxide, and 400ml of water.

  • Reaction: Heat the mixture to 50°C and maintain for 1 hour with stirring.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification (optional with nanofiltration): The patent describes a nanofiltration step to remove excess N-methylpiperazine and salts. For standard laboratory and initial scale-up, an extractive work-up followed by crystallization can be employed.

  • Isolation: Pass hydrogen chloride gas through the concentrated solution (or add concentrated aqueous HCl) to precipitate the dihydrochloride salt.

  • Filtration and Drying: Collect the solid product by centrifugal filtration and dry under vacuum to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Protocol 2: Nitrile Hydrolysis Route

This two-step process begins with the alkylation of N-methylpiperazine with p-cyanobenzyl chloride, followed by hydrolysis of the nitrile.[5]

Step 1: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Materials:

  • p-Cyanobenzyl chloride

  • N-methylpiperazine

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: Dissolve 1g of p-cyanobenzyl chloride in 10mL of a 2:1 ethanol:water mixed solvent.

  • Addition: Add 1.2 equivalents of N-methylpiperazine to the solution.

  • Reaction: Heat the reaction mixture to 70°C for 1-2 hours.

  • Isolation: Cool the mixture to room temperature and recover the ethanol under reduced pressure to obtain 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.

Step 2: Hydrolysis to 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

Materials:

  • 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

  • Sodium hydroxide

  • Hydrochloric acid

  • Sodium chloride

Procedure:

  • Hydrolysis: To the intermediate from Step 1, add 6 equivalents of sodium hydroxide and heat the reaction at 70°C until completion.

  • Neutralization: Cool the reaction to room temperature and, in an ice bath, slowly add dilute hydrochloric acid until the pH is acidic (pH = 1).

  • Salting Out: Add sodium chloride until the solution is saturated to aid in the precipitation of the product.

  • Isolation: Cool the mixture to precipitate the solid, then filter and dry to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid hydrochloride.

Safety and Handling

  • 4-(Chloromethyl)benzoic acid: This compound is a lachrymator and can cause irritation to the skin, eyes, and respiratory system. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • N-methylpiperazine: This is a corrosive and flammable liquid. Use in a fume hood and away from ignition sources.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care using appropriate PPE.

  • General Precautions: During scale-up, conduct a thorough process safety analysis to identify and mitigate potential hazards. Ensure all equipment is properly grounded and that pressure relief systems are in place.

Conclusion

The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a well-established process with multiple scalable routes. The choice between direct alkylation and the nitrile hydrolysis pathway will depend on factors such as raw material cost, equipment availability, and desired cycle time. The protocols and data presented in these application notes provide a solid foundation for the industrial production of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Troubleshooting low yields in 2-(4-methylpiperazin-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the palladium-catalyzed N-arylation of 1-methylpiperazine with a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate or methyl 2-chlorobenzoate), commonly known as the Buchwald-Hartwig amination.[1][2] This is typically followed by a saponification (hydrolysis) step to convert the resulting ester into the desired carboxylic acid.

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Achieving a high yield requires careful control over several parameters:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial.[3]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate, is necessary.[3]

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are essential to prevent catalyst deactivation.[3][4]

  • Temperature: Reaction temperatures typically range from 80 °C to over 100 °C, requiring optimization.[3]

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is mandatory for the palladium catalyst to remain active.[5]

Q3: What are the most common side reactions that can lower the yield?

A3: Several side reactions can compete with the desired C-N bond formation:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom, to form methyl benzoate. This is a common issue in palladium-catalyzed reactions.[5]

  • Amide β-Hydride Elimination: This pathway can lead to the formation of an imine and the hydrodehalogenated arene.[1]

  • Starting Material Dimerization: Self-coupling of the aryl halide can produce biphenyl derivatives.[5]

  • Ester Hydrolysis: Premature hydrolysis of the methyl ester can occur if water is present, forming the product acid under reaction conditions, which can sometimes complicate purification.[5]

Q4: How is the final product typically purified?

A4: The product is an amino acid, which can exist as a zwitterion, making it relatively polar and often insoluble in common organic solvents. Purification frequently involves adjusting the pH of the aqueous solution after hydrolysis. Acidification of the basic reaction mixture will protonate the carboxylate, and depending on the pH, the piperazine nitrogens will also be protonated. The product often precipitates at or near its isoelectric point.[6] Recrystallization is also a viable purification method.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture.Ensure all reagents and solvents are anhydrous and properly degassed.[4] Perform the reaction under a strict inert atmosphere (argon or nitrogen). Use freshly opened or properly stored catalysts and ligands.[5]
Inappropriate Ligand: The ligand choice is critical for efficient catalytic turnover, especially with less reactive aryl chlorides.[3]Screen a variety of phosphine ligands. For aryl chlorides, bulky, electron-rich ligands like XPhos or RuPhos may give better results.[4] Bidentate ligands like BINAP or DPPF can also be effective.[1][3]
Incorrect Base: The base may not be strong enough to deprotonate the amine, or it may be sterically hindered.Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[3]
Insufficient Temperature: The reaction may be too slow at lower temperatures.Optimize the reaction temperature, typically between 80-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.[3]
Significant Side Products Hydrodehalogenation of Aryl Halide: High temperatures or certain catalyst-ligand combinations can favor this side reaction.[5]Try a lower reaction temperature or screen different ligands. A milder base might also reduce the rate of this side reaction.[4]
Formation of 2-Hydroxybenzoic Acid: This can occur if a hydroxide-containing base is used or if the aryl halide reacts with trace water at high temperatures.Use an alkoxide or carbonate base and ensure strictly anhydrous conditions.
Quaternary Salt Formation: Excess N-methylpiperazine can react with the starting aryl halide to form a quaternary ammonium salt, which is a known impurity that can be difficult to remove.Use a controlled stoichiometry of the amine. This impurity formation is a known issue in related syntheses.
Difficulty in Product Purification Product is Insoluble/Oily: The zwitterionic nature of the product can lead to purification challenges.After hydrolysis, carefully adjust the pH of the aqueous solution. The product will precipitate at its isoelectric point. Test small aliquots to find the optimal pH for precipitation.
Tailing on Silica Gel Chromatography: The basic nitrogen atoms in the product can interact strongly with acidic silanol groups on the silica surface.If chromatography of the ester intermediate is necessary, add a small amount of a basic modifier like triethylamine (~1%) to the eluent system to improve peak shape.[4]
Co-elution with Starting Materials: The polarity of the product ester and starting materials may be similar.Optimize the eluent system for column chromatography, possibly using a gradient elution. Recrystallization can be a more effective purification method than chromatography for the final acid product.[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Buchwald-Hartwig Amination and Saponification

This protocol first describes the synthesis of the methyl ester intermediate followed by its hydrolysis to the final product.

Step A: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)benzoate

  • Setup: In a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add anhydrous toluene. To this, add methyl 2-bromobenzoate (1.0 eq), 1-methylpiperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).[5]

  • Reaction: Heat the mixture to 80–100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Step B: Saponification to this compound

  • Setup: Dissolve the crude methyl ester from Step A in a mixture of THF and water.

  • Hydrolysis: Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 4-12 hours, monitoring the disappearance of the ester by TLC or LC-MS.[4]

  • Isolation: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~6-7 using HCl (e.g., 1M HCl). The product should precipitate.[6]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Data Presentation

Table 1: Common Reagents for Buchwald-Hartwig Amination
ComponentExamplesTypical Loading (mol%)Notes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1 - 5%Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.[3]
Ligand BINAP, Xantphos, RuPhos, XPhos1.2 - 2x Pd loadingLigand choice is critical and must be optimized. Bulky, electron-rich ligands are often required for aryl chlorides.[3][4]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS1.4 - 2.5 eqMust be strong and non-nucleophilic. NaOt-Bu is very common.[3]
Solvent Toluene, Dioxane, THFN/AMust be anhydrous and deoxygenated.[3]

Visualizations

Experimental and Purification Workflow

G reagents 1. Combine Aryl Halide, 1-Methylpiperazine, Pd Catalyst, Ligand, and Base in Solvent reaction 2. Heat under Inert Atmosphere (80-110 °C) reagents->reaction workup 3. Ester Workup: Filter, Extract, Dry, and Concentrate reaction->workup hydrolysis 4. Saponification: Add Base (e.g., NaOH) and Heat in aq. Solvent workup->hydrolysis acidification 5. Acidify with HCl to Precipitate Product hydrolysis->acidification purification 6. Isolate by Filtration and Dry acidification->purification

Caption: General workflow for the synthesis and purification.

Troubleshooting Decision Tree

G start Low Yield? cause1 Is Catalyst/Ligand System Active? start->cause1 No cause2 Are Reaction Conditions Optimal? start->cause2 No cause3 Are Side Reactions Occurring? start->cause3 Yes sol1a Use Fresh Reagents cause1->sol1a sol1b Ensure Inert Atmosphere cause1->sol1b sol1c Screen Different Ligands cause1->sol1c sol2a Increase Temperature cause2->sol2a sol2b Check Base Strength cause2->sol2b sol2c Use Anhydrous Solvent cause2->sol2c sol3a Lower Temperature cause3->sol3a sol3b Check for Hydrodehalogenation cause3->sol3b

Caption: A logical guide for troubleshooting low reaction yields.

Buchwald-Hartwig Amination Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2 (Ar)(X)Pd(II)L₂ oa->pd2 amine_assoc Amine Coordination pd2->amine_assoc Amine pd_amide [(Ar)(Amine)Pd(II)L₂]⁺X⁻ amine_assoc->pd_amide deprotonation Deprotonation (Base) pd_amide->deprotonation pd_amido (Ar)(Amido)Pd(II)L₂ deprotonation->pd_amido re Reductive Elimination pd_amido->re re->pd0 Regeneration product Ar-Amine (Product) re->product

Caption: Simplified catalytic cycle for C-N bond formation.

References

Technical Support Center: Optimization of Amide Coupling Reactions for 2-(4-Methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amide coupling reactions of 2-(4-methylpiperazin-1-yl)benzoic acid.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield in the amide coupling of this compound is a common issue, often stemming from the steric hindrance imposed by the ortho-piperazinyl group and the basicity of the piperazine nitrogen.

Potential Cause Recommended Solution
Inefficient Carboxylic Acid Activation The steric bulk of the ortho-substituent can impede the formation of the activated ester. Switch to a more potent coupling reagent. Uronium/aminium salts like HATU , HBTU , or HCTU are generally more effective than standard carbodiimides (e.g., EDC, DCC) for sterically hindered acids.[1][2] Phosphonium salts such as PyBOP or PyAOP also offer high reactivity.[2]
Side Reaction at Piperazine Nitrogen The basic tertiary amine of the piperazine ring can compete with the desired amine nucleophile, leading to the formation of undesired side products. To minimize this, pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine.[3] This allows for the formation of the activated ester, which will then preferentially react with the intended amine.
Incomplete Reaction Steric hindrance can significantly slow down the reaction rate. Increase the reaction time (e.g., to 12-24 hours) and/or moderately increase the temperature (e.g., to 40-50 °C). Caution should be exercised with heating to avoid potential side reactions or racemization if chiral amines are used.
Poor Solubility of Reactants Ensure all reactants are fully dissolved. N,N-Dimethylformamide (DMF) is a common solvent for these couplings, but for particularly difficult cases, N-methyl-2-pyrrolidone (NMP) may offer superior solvating properties. In some instances, a co-solvent like dichloromethane (DCM) can be beneficial.
Inappropriate Base A non-nucleophilic, sterically hindered base is crucial to prevent side reactions and to efficiently deprotonate the necessary species. N,N-Diisopropylethylamine (DIPEA) is the most common choice for couplings with uronium/aminium or phosphonium salts.[4] For carbodiimide-mediated couplings, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used, but excess should be avoided to minimize racemization.[5]

Low_Yield_Troubleshooting start Low or No Yield cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 cause5 cause5 start->cause5 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4 sol5 sol5 cause5->sol5

Problem 2: Formation of Impurities and Difficult Purification

The presence of the basic piperazine moiety can complicate product purification.

Potential Cause Recommended Solution
Unreacted Starting Material The basic nature of the product can make chromatographic separation from the unreacted basic starting material (if the coupling partner is also a base) challenging. An acidic wash (e.g., dilute HCl or NH4Cl solution) during aqueous workup can help to remove unreacted amines. However, be aware that your product will also be protonated and may partition into the aqueous layer. In such cases, subsequent basification of the aqueous layer and re-extraction with an organic solvent is necessary.
Byproducts from Coupling Reagents - Carbodiimides (DCC/EDC): Dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed with an aqueous wash.[5] - Uronium/Aminium/Phosphonium Reagents: Byproducts from reagents like HATU, HBTU, and PyBOP are generally water-soluble and can be removed during aqueous workup.
Guanidinylation Side Product When using uronium/aminium reagents like HATU or HBTU in excess, a guanidinylation reaction can occur at the N-terminus of the amine coupling partner, leading to a difficult-to-remove impurity.[4] To avoid this, use a slight excess of the carboxylic acid relative to the coupling reagent and pre-activate the acid before adding the amine.
Product Tailing on Silica Gel The basic piperazine group can interact strongly with the acidic silica gel, leading to tailing and poor separation during column chromatography. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia in methanol, to the eluent. Alternatively, using neutral or basic alumina for chromatography can be a good option.

Purification_Troubleshooting start Difficult Purification cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: Due to the steric hindrance of the ortho-piperazinyl group, highly efficient coupling reagents are recommended. Uronium/aminium salts like HATU and HCTU , or phosphonium salts like PyBOP and PyAOP , are generally more effective than standard carbodiimides like EDC or DCC.[2] HATU is often considered a gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[6]

Q2: What is the optimal base to use for this coupling reaction?

A2: A non-nucleophilic, sterically hindered organic base is ideal. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base in conjunction with uronium/aminium and phosphonium coupling reagents.[4] It is basic enough to facilitate the reaction without acting as a competing nucleophile. Typically, 2-3 equivalents of DIPEA are used.

Q3: Can I use a carbodiimide like EDC for this coupling?

A3: While EDC is a widely used and economical coupling reagent, it may result in lower yields and longer reaction times for a sterically hindered substrate like this compound.[2] If EDC is used, it is highly recommended to include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to increase efficiency and reduce side reactions.[5][7] The addition of a catalytic amount of DMAP may also be beneficial, but should be used with caution if the amine partner is chiral.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can be useful for visualizing the product. LC-MS is particularly effective as it allows for the identification of the desired product mass as well as any potential side products.

Q5: What are the typical reaction conditions (temperature, time, solvent)?

A5:

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a good starting point.

  • Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Time: Reaction times can vary from a few hours to overnight (12-24 hours), depending on the nucleophilicity of the amine and the efficiency of the coupling reagent.

Data Presentation

The following table provides a representative comparison of coupling reagent efficiency for sterically hindered benzoic acids, which can serve as a guideline for optimizing the coupling of this compound. Actual yields will vary depending on the specific amine used.

Table 1: Comparison of Coupling Reagent Performance for a Sterically Hindered Benzoic Acid

Coupling Reagent/AdditiveBaseSolventTemperature (°C)Time (h)Representative Yield (%)Reference
HATUDIPEADMF254~85-95[1][2]
HBTUDIPEADMF256~80-90[5]
PyBOPDIPEADMF256~80-90[5]
EDC / HOBtDIPEADMF2512~60-75[3]
DCC / DMAP (cat.)-DCM2524~50-70

Note: Yields are illustrative and based on couplings of sterically hindered benzoic acids with primary amines as reported in the literature. These values are intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

HATU_Protocol cluster_step1 Step 1: Reactant Preparation cluster_step2 Step 2: Pre-activation cluster_step3 Step 3: Amine Addition cluster_step4 Step 4: Reaction cluster_step5 Step 5: Workup and Purification prep Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. preactivate Add DIPEA (2.5 eq.) to the mixture. Stir at room temperature for 10-15 minutes. prep->preactivate add_amine Add the amine (1.05 eq.) to the activated mixture. preactivate->add_amine react Stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS. add_amine->react workup Perform aqueous workup. Purify by column chromatography. react->workup

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.05 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

EDC_Protocol cluster_step1 Step 1: Reactant Preparation cluster_step2 Step 2: Cooling cluster_step3 Step 3: EDC Addition cluster_step4 Step 4: Reaction cluster_step5 Step 5: Workup and Purification prep Dissolve this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF. cool Cool the mixture to 0 °C in an ice bath. prep->cool add_edc Add EDC (1.2 eq.) to the cold solution. cool->add_edc react Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS. add_edc->react workup Perform aqueous workup. Purify by column chromatography. react->workup

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of this compound, the amine, and HOBt in anhydrous DMF or DCM, cool the mixture to 0 °C.

  • Add EDC to the solution and stir for 15-30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash with water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Purification challenges and solutions for 2-(4-methylpiperazin-1-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(4-methylpiperazin-1-yl)benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Common impurities can originate from starting materials, side-reactions, or degradation. These often include:

  • Unreacted starting materials: Such as the precursor benzoic acid derivative (e.g., 2-halobenzoic acid or 2-sulfonyloxybenzoic acid) and 1-methylpiperazine.

  • Side-reaction products: This can include regioisomers if the starting benzoic acid has multiple reactive sites, or products from reactions with residual catalysts.

  • Related compounds: Structurally similar compounds like N-alkyl piperazines and other piperazine derivatives may be present.[1][2]

Q2: Which purification method is most suitable for my this compound derivative?

A2: The optimal purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Recrystallization: This is an effective method for achieving high purity, especially when dealing with crystalline solids. It is particularly useful for removing impurities with different solubility profiles.[3]

  • Column Chromatography: This technique offers high-resolution separation and is ideal for removing structurally similar impurities or when the product is not easily crystallized.[1][4]

  • Acid-Base Extraction: Leveraging the amphoteric nature of the molecule, this liquid-liquid extraction technique can efficiently remove neutral or non-amphoteric impurities.

Q3: How can I effectively remove unreacted 1-methylpiperazine?

A3: Unreacted 1-methylpiperazine is a common and often water-soluble impurity. An acidic wash during the workup is typically effective. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1 M HCl), the basic 1-methylpiperazine will be protonated and move to the aqueous layer. The desired product, being a zwitterion at certain pH ranges, may require careful pH control to remain in the organic layer or to be precipitated.

Q4: My purified product is an oil and won't crystallize. What can I do?

A4: If your this compound derivative is an oil, consider the following techniques to induce crystallization:

  • Salt Formation: Convert the derivative to a salt (e.g., a hydrochloride or dihydrochloride salt) by treating it with an acid like HCl.[5] Salts often have higher melting points and are more likely to be crystalline.

  • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of a solvent in which the compound is soluble and a non-solvent in which it is insoluble can often induce precipitation.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.[3]

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[3]

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[3] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, isopropanol/ethyl acetate).
Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Incomplete Removal of Impurities Some impurities may co-crystallize with the product. Consider a preliminary purification step like an acid-base wash or a quick filtration through a silica plug before recrystallization.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase The polarity of the eluent may not be optimal for separating your compound from impurities. Systematically vary the solvent system. For basic compounds like these derivatives, adding a small amount of a base (e.g., triethylamine) to the mobile phase can improve peak shape and separation. A common mobile phase for amines on silica is a gradient of methanol in dichloromethane.[1]
Incorrect Stationary Phase Standard silica gel can sometimes strongly interact with basic compounds, leading to tailing and poor separation. Consider using neutral or basic alumina, or a reverse-phase column (e.g., C18) with an appropriate mobile phase like acetonitrile and water with a modifier.[1]
Column Overloading Too much crude material on the column will result in broad peaks and poor separation. Use an appropriate amount of material for the column size.

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Prepare a silica gel column in a suitable solvent system (e.g., dichloromethane).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane/methanol.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for a Model this compound Derivative

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Water) 859875Effective for removing less polar impurities.
Flash Chromatography (Silica, DCM/MeOH) 859960Good for removing closely related impurities.
Acid-Base Extraction followed by Recrystallization 85>9970Excellent for removing neutral and acidic/basic impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography acid_base Acid-Base Extraction crude_product->acid_base pure_product Pure Product recrystallization->pure_product chromatography->pure_product acid_base->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic start Low Purity After Initial Purification check_method Which method was used? start->check_method recryst Recrystallization check_method->recryst Recrystallization chrom Chromatography check_method->chrom Chromatography recryst_cause Possible Causes: - Wrong Solvent - Fast Cooling - Co-crystallization recryst->recryst_cause chrom_cause Possible Causes: - Wrong Mobile Phase - Wrong Stationary Phase - Column Overload chrom->chrom_cause recryst_solution Solutions: - Screen Solvents - Slow Cooling - Pre-purify recryst_cause->recryst_solution chrom_solution Solutions: - Optimize Eluent - Change Stationary Phase - Reduce Load chrom_cause->chrom_solution

Caption: Troubleshooting logic for addressing low purity in purification processes.

References

Identifying and minimizing side products in 2-(4-methylpiperazin-1-yl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid. The information is designed to help identify and minimize the formation of side products during key reaction steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The two most common and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). The choice between these routes often depends on the available starting materials (2-halobenzoic acid vs. 2-fluorobenzoic acid), catalyst cost, and reaction scalability.

Q2: What is the most common side product in the Buchwald-Hartwig amination synthesis of this compound?

The most frequently encountered side product is benzoic acid, formed via hydrodehalogenation of the 2-halobenzoic acid starting material. This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1] Another potential issue is the formation of palladium black, which indicates catalyst decomposition and leads to incomplete conversion.

Q3: How can I detect impurities in my reaction mixture?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for routine purity checks and quantification of the target compound and known impurities.[2][3] For structural elucidation of unknown side products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][5][6]

Q4: Are there any known impurities related to the starting materials?

Yes, impurities in the starting 2-halobenzoic acid or 1-methylpiperazine can carry through the reaction or interfere with the catalytic cycle. It is crucial to use high-purity starting materials. For instance, residual water in the reaction can lead to the formation of hydroxylation byproducts in palladium-catalyzed reactions.

Troubleshooting Guides

Guide 1: Buchwald-Hartwig Amination Route

This guide addresses common issues encountered during the synthesis of this compound from a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) and 1-methylpiperazine using a palladium catalyst.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.[5][7]Pd(II) precursors like Pd(OAc)₂ require reduction to the active Pd(0) state. Pre-catalysts offer more reliable generation of the active catalyst.
Inappropriate Ligand Screen different phosphine ligands (e.g., XPhos, RuPhos).[7]The ligand's steric and electronic properties are critical for catalyst stability and activity.
Incorrect Base Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[1]The base is crucial for the deprotonation of the amine-palladium complex.
Oxygen Contamination Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7]Oxygen can oxidize and deactivate the palladium catalyst.

Issue 2: Significant Formation of Benzoic Acid (Hydrodehalogenation)

Parameter Recommendation Impact on Hydrodehalogenation
Ligand Choice Employ bulky, electron-rich phosphine ligands.These ligands promote the desired reductive elimination over competing β-hydride elimination pathways that lead to hydrodehalogenation.[1]
Base Selection Use the weakest base that still promotes the reaction effectively.Stronger bases can sometimes favor the hydrodehalogenation side reaction.
Reaction Temperature Optimize the temperature; avoid excessively high temperatures.Higher temperatures can increase the rate of hydrodehalogenation.
Catalyst System Consider using a bimetallic catalyst system, such as Pd-Cu, which has been shown to suppress hydrodehalogenation.[2][3][4]The secondary metal can alter the reaction pathway and minimize the formation of palladium-hydride species responsible for hydrodehalogenation.
Guide 2: Nucleophilic Aromatic Substitution (SNAr) Route

This guide focuses on troubleshooting the synthesis of this compound from 2-fluorobenzoic acid and 1-methylpiperazine.

Issue 1: Slow or Incomplete Reaction

Potential Cause Troubleshooting Step Rationale
Low Reactivity of Aryl Halide Ensure the use of 2-fluorobenzoic acid.The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making it a better leaving group in SNAr reactions compared to other halogens.[8][9]
Insufficient Activation The carboxylic acid group provides some activation, but reactions with less activated substrates may require higher temperatures.Electron-withdrawing groups ortho or para to the leaving group are necessary to stabilize the Meisenheimer intermediate.[8][9]
Solvent Effects Use a polar aprotic solvent such as DMSO or DMF.These solvents can help to solvate the intermediate and accelerate the reaction.

Issue 2: Formation of Unwanted Byproducts

While the SNAr route is generally cleaner, side reactions can still occur.

Side Product Formation Mechanism Minimization Strategy
Di-arylated Piperazine Reaction of the product with another molecule of 2-fluorobenzoic acid.Use a slight excess of 1-methylpiperazine to favor the mono-arylation product.
Polymerization Self-condensation of the starting materials or products under harsh conditions.Maintain careful control over reaction temperature and time.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk flask, add the 2-halobenzoic acid, palladium pre-catalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., Xantphos).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add 1-methylpiperazine followed by the base (e.g., NaOtBu).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Nucleophilic Aromatic Substitution:

  • In a round-bottom flask, dissolve 2-fluorobenzoic acid in a polar aprotic solvent (e.g., DMSO).

  • Add 1-methylpiperazine and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).

  • Heat the reaction mixture (typically >100 °C) and monitor its progress by TLC or HPLC.

  • After completion, cool the mixture, add water, and adjust the pH to precipitate the product.

  • Collect the solid by filtration and purify by recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition OxAdd->PdII_ArX Amine_Coord Amine Coordination (R2NH) PdII_Amine [Ar-Pd(II)(NHR2)(X)L_n] PdII_ArX->PdII_Amine Amine Coordination Amine_Coord->PdII_Amine Base_Dehydro Base (-HX) PdII_Amido Ar-Pd(II)(NR2)L_n PdII_Amine->PdII_Amido Deprotonation Base_Dehydro->PdII_Amido Red_Elim Reductive Elimination Product Ar-NR2 PdII_Amido->Product Reductive Elimination Beta_Hydride β-Hydride Elimination Red_Elim->Product Side_Reaction Hydrodehalogenation (Ar-H) Beta_Hydride->Side_Reaction

Caption: Catalytic cycle for the Buchwald-Hartwig amination and a competing side reaction.

SNAr_Mechanism Start 2-Fluorobenzoic Acid + 1-Methylpiperazine Nucleophilic_Attack Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Attack->Meisenheimer Elimination Elimination of F- Product This compound Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Purity & Dryness Check_Inert->Check_Reagents Screen_Ligands Screen Ligands Check_Reagents->Screen_Ligands Screen_Bases Screen Bases Screen_Ligands->Screen_Bases Optimize_Temp Optimize Temperature Screen_Bases->Optimize_Temp Analysis Analyze by HPLC/NMR Optimize_Temp->Analysis Analysis->Screen_Ligands Impurity Present Success Successful Synthesis Analysis->Success Purity >98%

Caption: A logical workflow for troubleshooting synthesis reactions.

References

Technical Support Center: Achieving >99% Purity of 2-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols to achieve high purity (>99%) of synthesized 2-(4-methylpiperazin-1-yl)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a purity of around 90-95% after initial synthesis and work-up. What are the likely impurities?

A1: Depending on your synthetic route (e.g., Ullmann condensation or Buchwald-Hartwig amination), common impurities may include:

  • Unreacted starting materials: Such as 2-halobenzoic acid or N-methylpiperazine.

  • Side-products from the coupling reaction: Homocoupling of the aryl halide can lead to biphenyl dimer impurities. In Buchwald-Hartwig aminations, hydrodehalogenation of the aryl halide can result in the formation of benzoic acid.

  • Hydrolyzed intermediates: If your synthesis involves an ester intermediate, incomplete hydrolysis will leave the corresponding methyl or ethyl ester of the final product as an impurity.

  • Salts: Inorganic salts from the reaction work-up may also be present.

Q2: I am observing a significant amount of a byproduct that is neither of my starting materials. How can I identify it?

A2: The identity of unknown byproducts can often be elucidated using analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain structural information about the impurity.

  • High-Performance Liquid Chromatography (HPLC): By comparing the retention time with known standards of potential byproducts.

Q3: My recrystallization attempt resulted in a low yield. What can I do to improve it?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • The chosen solvent is not ideal: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvent systems.

Q4: During column chromatography, my product is tailing or not moving from the baseline. How can I resolve this?

A4: Tailing is a common issue when purifying basic compounds like this compound on silica gel due to strong interactions with acidic silanol groups.[2]

  • Add a basic modifier: Incorporating a small amount of a base like triethylamine (0.5-2%) or ammonium hydroxide into your mobile phase can significantly improve peak shape.[2]

  • Increase eluent polarity: If the compound is not moving, the mobile phase is not polar enough. A common solvent system for polar amines is a gradient of dichloromethane (DCM) and methanol (MeOH).[2]

  • Use a different stationary phase: If tailing persists, consider using a neutral stationary phase like alumina.[2]

Purification Strategies: Data and Protocols

Achieving over 99% purity often requires a multi-step purification approach. Below is a comparison of common techniques.

Quantitative Data Summary
Purification MethodTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Recrystallization 98-99.5%70-90%Simple, cost-effective, good for removing minor impurities.Can have lower recovery; finding a suitable solvent can be challenging.
Acid-Base Extraction 95-98%85-95%Excellent for removing neutral or oppositely charged impurities.Less effective for impurities with similar acid-base properties.
Flash Column Chromatography >99%60-80%High resolving power, capable of separating closely related impurities.More complex, time-consuming, and requires more solvent.
Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the amphoteric nature of this compound, which possesses both a basic piperazine nitrogen and an acidic carboxylic acid group.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M HCl solution. The basic piperazine nitrogen will be protonated, and the product will move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and basify with a 2 M NaOH solution until the pH is ~10-11. This will deprotonate the carboxylic acid and neutralize the protonated piperazine.

  • Back-Extraction: Extract the product back into an organic solvent (e.g., DCM) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for recrystallizing benzoic acid derivatives.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of large, pure crystals.[1]

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography

  • Stationary Phase: Silica gel is a common choice, but due to the basic nature of the compound, deactivation or the use of a basic modifier in the eluent is recommended.

  • Mobile Phase Selection: A common mobile phase for polar amines is a gradient of dichloromethane (DCM) and methanol (MeOH). To prevent tailing, add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase.[2]

  • Column Packing: Pack the column with silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. A "dry load" technique, where the crude product is adsorbed onto a small amount of silica gel before loading, can also improve resolution.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow and Troubleshooting

Purification Workflow

Purification_Workflow Crude Crude Product (Purity <95%) ABE Acid-Base Extraction Crude->ABE Initial Cleanup Recryst Recrystallization ABE->Recryst Further Purification Chrom Column Chromatography ABE->Chrom Alternative Pure Pure Product (Purity >99%) Recryst->Pure Chrom->Pure Troubleshooting_Purification start Purity < 99% after initial attempt? subnode_recryst Recrystallization Issues start->subnode_recryst Yes subnode_chrom Chromatography Issues start->subnode_chrom Yes low_yield Low Yield? subnode_recryst->low_yield oily_product Product Oiling Out? subnode_recryst->oily_product solution_yield Use less hot solvent. Cool slowly. low_yield->solution_yield Yes solution_oiling Use more solvent or a different solvent system. oily_product->solution_oiling Yes tailing Peak Tailing? subnode_chrom->tailing no_separation Poor Separation? subnode_chrom->no_separation solution_tailing Add triethylamine or NH4OH to the mobile phase. tailing->solution_tailing Yes solution_separation Optimize solvent gradient or try a different stationary phase. no_separation->solution_separation Yes

References

Common impurities found in 2-(4-methylpiperazin-1-yl)benzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying and removing common impurities in 2-(4-methylpiperazin-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my sample of this compound?

A1: Given that the primary synthetic route is the Ullmann condensation of 2-chlorobenzoic acid and N-methylpiperazine, the most common impurities are typically unreacted starting materials. Other potential impurities include residual copper catalyst from the reaction and possible side-products such as dimeric species formed from the self-coupling of 2-chlorobenzoic acid.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed for impurity detection. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the main compound from its impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity. Spectroscopic methods like ¹H NMR may also reveal the presence of impurities if they are present in significant amounts.

Q3: What is the best method to remove unreacted 2-chlorobenzoic acid and N-methylpiperazine?

A3: Both recrystallization and column chromatography are effective methods. Recrystallization from a suitable solvent system can selectively crystallize the desired product, leaving the more soluble impurities in the mother liquor. Acid-base extraction can also be utilized during the work-up to separate the acidic 2-chlorobenzoic acid and the basic N-methylpiperazine from the amphoteric product.

Q4: My purified product has a faint blue or green tint. What could be the cause and how do I remove it?

A4: A blue or green tint in the product often indicates the presence of residual copper catalyst from the Ullmann reaction. These copper salts can often be removed by washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or ammonia during the work-up. Further purification by column chromatography or recrystallization should also help in removing residual copper.

Q5: Are there any known degradation products of this compound I should be aware of?

A5: While specific degradation studies on this compound are not extensively documented, benzoic acid and its derivatives can be susceptible to decarboxylation under high temperatures.[1] Phenylpiperazine derivatives can also undergo N-dealkylation under certain metabolic or harsh chemical conditions.[2] It is advisable to store the compound in a cool, dry, and dark place to minimize degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low purity after initial synthesis Incomplete reaction; non-optimal reaction conditions.Optimize reaction time, temperature, and stoichiometry of reactants. Ensure efficient stirring.
Inefficient initial work-up.Perform an acid-base extraction to remove the bulk of unreacted starting materials before further purification.
Persistent presence of starting materials after recrystallization Improper solvent choice for recrystallization.Screen for a solvent or solvent system where the product has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities remain soluble.[3][4]
Co-precipitation of impurities.Ensure slow cooling during recrystallization to allow for the formation of pure crystals.[3]
Product co-elutes with an impurity during column chromatography Inappropriate mobile phase.Optimize the eluent system by testing different solvent polarities and ratios using TLC. A gradient elution might be necessary.
Column overloading.Reduce the amount of crude material loaded onto the column.
Product appears discolored (e.g., blue/green) Residual copper catalyst.Wash the crude product solution with aqueous ammonia or an EDTA solution during the work-up. If the color persists, consider treatment with activated charcoal during recrystallization.
Low recovery after purification Product loss during transfers.Minimize the number of transfer steps. Ensure complete transfer of material between vessels.
Product is too soluble in the recrystallization solvent.Use the minimum amount of hot solvent necessary to dissolve the product. Cool the solution in an ice bath to maximize precipitation.[3]
Product remains on the chromatography column.After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted.

Data Presentation: Common Impurities

Impurity Structure Origin Typical Analytical Signature (HPLC) Removal Method
2-Chlorobenzoic AcidC₇H₅ClO₂Unreacted starting materialA distinct peak, typically with a shorter retention time than the product in reversed-phase HPLC.Recrystallization, Column Chromatography, Acid-Base Extraction
N-MethylpiperazineC₅H₁₂N₂Unreacted starting materialA peak with a very short retention time in reversed-phase HPLC due to its high polarity.Recrystallization, Column Chromatography, Acid-Base Extraction
Copper Salts (e.g., CuI, Cu₂O)-CatalystCan cause peak tailing and baseline noise. May not be UV-active.Aqueous wash with chelating agents (EDTA, ammonia), Column Chromatography
2,2'-Dichlorobiphenyl-dicarboxylic acidC₁₄H₈Cl₂O₄Potential side product (dimerization)A peak with a longer retention time than the product in reversed-phase HPLC.Recrystallization, Column Chromatography

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound. The ideal solvent system should be determined by small-scale solubility tests. A mixture of ethanol and water is a good starting point.[3][4]

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the solid. This indicates a suitable mixed solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored (e.g., due to copper impurities), add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purification using silica gel chromatography. The mobile phase should be optimized based on TLC analysis.

  • TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good starting point is a mixture of dichloromethane and methanol, with a small amount of triethylamine or ammonia to prevent peak tailing of the basic product.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Purity Analysis by HPLC

This is a general reversed-phase HPLC method for assessing the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

Impurity Identification and Removal Workflow

G Workflow for Impurity Identification and Removal A Crude this compound B Analytical Assessment (TLC, HPLC, NMR) A->B Analyze C Identify Impurities (Starting Materials, Catalyst, Byproducts) B->C Interpret Data D Unreacted Starting Materials (2-Chlorobenzoic Acid, N-Methylpiperazine) C->D E Residual Copper Catalyst C->E F Other Organic Byproducts C->F G Purification Strategy Selection D->G E->G F->G H Recrystallization G->H For Crystalline Solids I Column Chromatography G->I For Complex Mixtures J Aqueous Wash (Ammonia/EDTA) G->J For Metal Removal K Purified Product H->K I->K J->K L Purity Confirmation (HPLC, NMR) K->L Verify Purity L->G Further Purification Needed M Final Product (>99% Purity) L->M Meets Specification

Caption: Logical workflow for the identification and removal of impurities.

References

Enhancing the stability of 2-(4-methylpiperazin-1-yl)benzoic acid during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2-(4-methylpiperazin-1-yl)benzoic acid during storage and reactions. It includes troubleshooting guides and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For extended storage, refrigeration (2-8°C) is recommended. The compound should be kept away from strong oxidizing agents.[1]

Q2: I've observed discoloration of my solid sample over time. What could be the cause?

A2: Discoloration of the solid material can be an indicator of degradation. The primary causes are often related to:

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate degradation pathways. It is advisable to store the compound in amber vials or light-resistant containers.

  • Oxidation: The tertiary amine in the piperazine ring is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and heat. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q3: My aqueous solutions of this compound show variable potency in my assays. Could this be a stability issue?

A3: Yes, inconsistent results in aqueous solutions are frequently due to compound degradation. The primary degradation pathways in aqueous media are hydrolysis and oxidation. The stability can be highly dependent on the pH of the solution. It is crucial to use freshly prepared solutions for experiments whenever possible. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C) in single-use aliquots to minimize freeze-thaw cycles.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, which contains a tertiary amine and a benzoic acid moiety, the following degradation products are plausible under stress conditions:

  • Oxidative Degradation: The most likely site of oxidation is the tertiary amine on the piperazine ring, leading to the formation of an N-oxide.

  • Photodegradation: UV light exposure can lead to complex degradation pathways, including the formation of colored impurities. For benzoic acid derivatives, hydroxylation of the aromatic ring or even decarboxylation under harsh conditions can occur.[2][3]

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions and high temperatures could potentially promote degradation, although this is less common for this structure compared to esters or amides.

Troubleshooting Guide

Issue 1: Rapid degradation of the compound in an aqueous reaction mixture.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your reaction mixture. The stability of this compound can be pH-dependent. Conduct a pH stability profile to identify the optimal pH range.

    • Deoxygenate Solvents: If oxidation is suspected, deoxygenate your solvents by sparging with nitrogen or argon before use.

    • Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your reaction chemistry.

    • Temperature Control: Ensure the reaction is performed at the lowest effective temperature to minimize thermal degradation.

Issue 2: Difficulty in developing a stability-indicating HPLC method to separate the parent compound from its degradants.

  • Troubleshooting Steps:

    • Column Selection: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano column.

    • Mobile Phase pH Optimization: The ionization state of both the acidic benzoic acid group and the basic piperazine ring is highly dependent on pH. Systematically vary the pH of the aqueous component of your mobile phase to optimize the retention and peak shape of the parent compound and its impurities.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradient elution profiles to improve resolution.

    • Ion-Pairing Agents: For challenging separations, the addition of an ion-pairing agent to the mobile phase may be beneficial.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under oxidative and photolytic stress.

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_photolysis Photolytic Stress (UV Light) parent This compound n_oxide 2-(4-methyl-4-oxido-piperazin-1-yl)benzoic acid (N-Oxide) parent->n_oxide Oxidation hydroxylated Hydroxylated derivatives parent->hydroxylated Hydroxylation decarboxylated Decarboxylated derivative parent->decarboxylated Decarboxylation

Proposed degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, expose the stock solution to 80°C for 48 hours.

    • After exposure, prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare a 0.1 mg/mL solution from the exposed samples for analysis.

3. Control Sample:

  • Prepare a 0.1 mg/mL solution of the unstressed compound in the same diluent and analyze alongside the stressed samples.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose reverse-phase HPLC method for the analysis of this compound and its degradation products.

Chromatographic Conditions:

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Diluent | Mobile Phase A / Mobile Phase B (50:50) |

Illustrative Forced Degradation Data

The following table presents illustrative data from a forced degradation study.

Stress ConditionDurationTemperature% Assay of Parent% Total ImpuritiesMass Balance (%)
Control --99.80.2100.0
0.1 M HCl 24 h60°C92.57.399.8
0.1 M NaOH 24 h60°C95.14.899.9
3% H₂O₂ 24 hRT85.314.599.8
Heat (Solid) 48 h80°C98.71.299.9
Heat (Solution) 48 h80°C94.25.699.8
Light (Solid) --97.92.099.9
Light (Solution) --91.88.199.9

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidative Oxidative Stress stock->oxidative thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo control Analyze Control Sample stock->control hplc Analyze via Stability-Indicating HPLC-UV Method acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->data pathway Identify Degradation Products & Propose Pathways data->pathway

Workflow for forced degradation and stability analysis.

References

Green chemistry approaches to the synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for synthesizing this compound?

A1: The synthesis of this compound can be made more environmentally friendly by focusing on two main reaction types: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). Green approaches to these reactions involve the use of alternative energy sources like microwave irradiation and ultrasound, the selection of greener solvents, and the use of solvent-free conditions.

Q2: Which starting materials are typically used for the green synthesis of this compound?

A2: The most common starting materials are a 2-halobenzoic acid (such as 2-chlorobenzoic acid, 2-bromobenzoic acid, or 2-fluorobenzoic acid) and 1-methylpiperazine. The choice of the halogen on the benzoic acid can influence the reactivity and the choice of the synthetic route.

Q3: What are the main advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), improved reaction yields, and enhanced product purity. The uniform and rapid heating provided by microwaves can lead to more efficient and energy-saving chemical transformations.

Q4: Can this synthesis be performed without a solvent?

A4: Yes, solvent-free conditions are a viable green approach for the synthesis of N-arylpiperazines. This method minimizes the use of hazardous organic solvents, reducing waste and environmental impact. Reactions can be carried out by heating a mixture of the reactants, sometimes with a solid support.

Troubleshooting Guides

Buchwald-Hartwig Amination Route

Issue 1: Low or no product yield.

  • Possible Cause 1: Catalyst Inactivity. The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst.

    • Solution: Ensure an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst. Consider using a pre-formed Pd(0) catalyst or a more advanced generation precatalyst that activates more readily.

  • Possible Cause 2: Poor Ligand Choice. The phosphine ligand is crucial for catalytic activity.

    • Solution: For N-arylation of piperazines, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos are often effective. If using older generation ligands, the catalytic activity might be insufficient, especially with less reactive aryl chlorides.

  • Possible Cause 3: Inappropriate Base. The base is critical for the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases may lead to incomplete reactions.

  • Possible Cause 4: Low Reaction Temperature.

    • Solution: Many N-arylation reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.

Issue 2: Formation of N,N'-bis-arylated piperazine byproduct.

  • Possible Cause: Uncontrolled stoichiometry and reaction conditions.

    • Solution: Use an excess of 1-methylpiperazine relative to the 2-halobenzoic acid to favor the formation of the mono-arylated product.

Nucleophilic Aromatic Substitution (SNAr) Route

Issue 1: Slow or incomplete reaction.

  • Possible Cause 1: Poor Leaving Group. The nature of the halogen on the benzoic acid affects the reaction rate.

    • Solution: The typical reactivity order for SNAr is F > Cl > Br > I. Using 2-fluorobenzoic acid will generally result in a faster reaction compared to 2-chlorobenzoic acid.

  • Possible Cause 2: Insufficient Activation of the Aromatic Ring. The presence of the carboxylic acid group may not be sufficient to activate the ring for nucleophilic attack.

    • Solution: Consider converting the carboxylic acid to an ester prior to the SNAr reaction, as an ester group can be more electron-withdrawing. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Issue 2: Side reactions and impurity formation.

  • Possible Cause: High reaction temperatures leading to decomposition or undesired reactions.

    • Solution: Optimize the reaction temperature. The use of microwave or ultrasound energy can often allow for lower overall reaction temperatures while still achieving a good reaction rate.

Data Presentation

The following tables summarize representative quantitative data for different green synthesis approaches.

Table 1: Comparison of Green Synthesis Methods for this compound

MethodStarting MaterialsCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)
Microwave-Assisted Buchwald-Hartwig2-chlorobenzoic acid, 1-methylpiperazinePd₂(dba)₃ / RuPhos, NaOtBu2-MeTHF12030 min~85
Ultrasound-Assisted SNAr2-fluorobenzoic acid, 1-methylpiperazineK₂CO₃DMSO602 h~90
Solvent-Free2-bromobenzoic acid, 1-methylpiperazineK₂CO₃, heatNone1004 h~75

Note: The data in this table is representative and based on typical results for similar reactions. Actual results may vary.

Experimental Protocols

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

Materials:

  • 2-chlorobenzoic acid (1.0 mmol)

  • 1-methylpiperazine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

Procedure:

  • To a dry microwave reaction vial, add 2-chlorobenzoic acid, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add 2-MeTHF and 1-methylpiperazine to the vial via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted Nucleophilic Aromatic Substitution

Materials:

  • 2-fluorobenzoic acid (1.0 mmol)

  • 1-methylpiperazine (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • In a round-bottom flask, combine 2-fluorobenzoic acid, 1-methylpiperazine, and potassium carbonate.

  • Add DMSO to the flask.

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture at 60 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Adjust the pH to ~6 with dilute HCl.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Mandatory Visualization

Green_Synthesis_Workflow cluster_start Starting Materials cluster_approaches Green Chemistry Approaches cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution cluster_end Product 2-Halobenzoic Acid 2-Halobenzoic Acid B_MW Microwave-Assisted 2-Halobenzoic Acid->B_MW B_GS Green Solvents (e.g., 2-MeTHF, CPME) 2-Halobenzoic Acid->B_GS S_US Ultrasound-Assisted 2-Halobenzoic Acid->S_US S_SF Solvent-Free 2-Halobenzoic Acid->S_SF 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->B_MW 1-Methylpiperazine->B_GS 1-Methylpiperazine->S_US 1-Methylpiperazine->S_SF Product This compound B_MW->Product B_GS->Product S_US->Product S_SF->Product

Caption: Workflow of green chemistry approaches to the synthesis of this compound.

Technical Support Center: Process Optimization for the Large-Scale Production of 2-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The primary synthetic strategies for this compound include:

  • Nucleophilic Aromatic Substitution (SNA r): This involves the reaction of a 2-halobenzoic acid derivative (e.g., 2-fluorobenzoic acid or 2-chlorobenzoic acid) with 1-methylpiperazine in the presence of a base.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction utilizes a palladium catalyst with a suitable ligand to couple a 2-halobenzoic acid ester with 1-methylpiperazine, followed by hydrolysis of the ester.[1][2]

  • Reductive Amination: While less direct for this specific product, a related approach involves the reductive amination of a suitable keto-acid precursor.

Q2: What are the critical process parameters to control during scale-up?

A2: Key parameters for successful large-scale production include:

  • Temperature Control: Exothermic events can occur, particularly during the addition of reagents. Precise temperature control is crucial to prevent side reactions and ensure product quality.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures, to maximize reaction rates and yields.

  • Reagent Addition Rate: Slow and controlled addition of reagents can mitigate exotherms and minimize the formation of impurities.

  • Inert Atmosphere: For oxygen-sensitive reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere (e.g., with nitrogen or argon) is critical to prevent catalyst degradation and side reactions.[2]

Q3: How can the product be effectively purified on a large scale?

A3: Large-scale purification can be achieved through:

  • Crystallization: The product can be precipitated from the reaction mixture by adjusting the pH. Recrystallization from a suitable solvent system (e.g., isopropanol/water) can further enhance purity.

  • Filtration: Techniques like nanofiltration can be employed to remove unreacted starting materials and salts, as demonstrated in the synthesis of a similar compound.[3][4]

  • Washing: Washing the isolated solid with appropriate solvents helps remove residual impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (for Buchwald-Hartwig).Ensure the use of a fresh, high-quality palladium catalyst and ligand. Handle the catalyst under an inert atmosphere.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by HPLC or TLC.
Poor quality of starting materials.Verify the purity of 2-halobenzoic acid and 1-methylpiperazine using appropriate analytical techniques.
Incorrect base or solvent.Ensure the base is strong enough for the chosen reaction (e.g., sodium tert-butoxide for Buchwald-Hartwig) and that the solvent is anhydrous.[2]
High Levels of Impurities Formation of regioisomers.Optimize reaction conditions (temperature, catalyst, ligand) to favor the formation of the desired ortho-substituted product.
Hydrolysis of starting material (ester).In the Buchwald-Hartwig route, ensure anhydrous conditions to prevent premature hydrolysis of the methyl 2-halobenzoate.
Dimerization of the aryl halide.Adjust the catalyst-to-ligand ratio and consider using a different ligand to suppress this side reaction.[2]
Residual starting materials.Increase the reaction time or temperature moderately. Consider adding a slight excess of one of the reactants.
Poor Product Isolation/Low Yield after Workup Product solubility in the workup solvent.Minimize the volume of the aqueous phase during extraction. Perform multiple extractions with a suitable organic solvent.
Incomplete precipitation.Adjust the pH carefully to the isoelectric point of the product to ensure maximum precipitation. Cool the solution to a lower temperature.
Difficulties in Filtration Fine particle size of the precipitate.Optimize the crystallization process by controlling the rate of pH adjustment and cooling to obtain larger crystals. Consider using a filter aid.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 2-fluorobenzoic acid and 1-methylpiperazine.

Materials:

  • 2-Fluorobenzoic acid

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Hydrochloric Acid (HCl)

  • Isopropanol

Procedure:

  • To a stirred solution of 2-fluorobenzoic acid (1 equivalent) in DMSO, add potassium carbonate (2.5 equivalents) and 1-methylpiperazine (1.2 equivalents).

  • Heat the reaction mixture to 120-130°C and maintain for 12-24 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the mixture to room temperature and add water.

  • Acidify the aqueous solution to a pH of approximately 2 with concentrated HCl.

  • Filter the resulting precipitate and wash with water.

  • Adjust the pH of the filtrate to 6-7 with a suitable base to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from an isopropanol/water mixture to yield pure this compound.

Quantitative Data

Table 1: Exemplary Reaction Parameters for the Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (a related isomer). [3][4]

ParameterValue/Condition
Starting Materialp-chloromethyl benzoic acid, N-methylpiperazine
SolventWater, Methanol, Acetonitrile, or DMF
BaseSodium hydroxide, Sodium carbonate, Potassium carbonate, or Sodium bicarbonate
Reaction Temperature10 - 150 °C
Reaction Time0.5 - 5 hours
PurificationNanofiltration
Purity99.8 - 99.9%
Yield95.2 - 97.9%

Table 2: Hypothetical Process Optimization Data for this compound Synthesis via SNAr.

Experiment #Temperature (°C)Reaction Time (h)Base (equivalents)Yield (%)Purity (%)
111024K₂CO₃ (2.0)7596.5
212018K₂CO₃ (2.5)8898.2
313012K₂CO₃ (2.5)9299.1
413012Na₂CO₃ (2.5)8597.8

Visualizations

experimental_workflow start Start: Charge Reactor reactants Add 2-Fluorobenzoic Acid, 1-Methylpiperazine, K2CO3, DMSO start->reactants reaction Heat to 120-130°C Monitor by HPLC reactants->reaction workup Cool and Quench with Water reaction->workup acidify Acidify with HCl to pH 2 workup->acidify filter1 Filter and Wash Precipitate acidify->filter1 adjust_ph Adjust Filtrate pH to 6-7 filter1->adjust_ph filter2 Collect Product by Filtration adjust_ph->filter2 recrystallize Recrystallize from IPA/Water filter2->recrystallize dry Dry Final Product recrystallize->dry end End: Isolated Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Purity Issue check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Evaluate Reagent Stoichiometry and Quality (e.g., Base, Catalyst) start->check_reagents impurity_analysis Analyze Impurity Profile (HPLC, MS) check_conditions->impurity_analysis high_sm High Starting Material? impurity_analysis->high_sm known_byproduct Known Byproduct? impurity_analysis->known_byproduct unknown_byproduct Unknown Byproduct? impurity_analysis->unknown_byproduct increase_temp_time Increase Temperature or Time high_sm->increase_temp_time Yes optimize_conditions Optimize Conditions to Minimize (e.g., Catalyst/Ligand Ratio) known_byproduct->optimize_conditions Yes characterize_impurity Isolate and Characterize Impurity unknown_byproduct->characterize_impurity Yes

References

Validation & Comparative

Validating the Chemical Structure of 2-(4-methylpiperazin-1-yl)benzoic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

The robust validation of a chemical structure is a cornerstone of chemical research and drug development. It ensures the identity, purity, and integrity of a compound, which are critical for reproducible results and regulatory compliance. This guide provides a comparative overview of the key analytical techniques used to validate the chemical structure of 2-(4-methylpiperazin-1-yl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

The validation process for this compound, with a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol , relies on a suite of complementary analytical methods. Each technique provides a unique piece of the structural puzzle. This guide will delve into the expected outcomes and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, along with High-Performance Liquid Chromatography (HPLC) for purity assessment.

Overall Validation Workflow

A multi-faceted approach is essential for the unambiguous confirmation of the chemical structure. The following diagram illustrates a typical workflow, where data from several independent analytical techniques are integrated to provide a comprehensive structural validation.

G cluster_0 Sample Preparation cluster_1 Primary Analytical Techniques cluster_2 Purity Assessment cluster_3 Data Integration & Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Analysis Sample->HPLC Integration Data Analysis & Integration NMR->Integration MS->Integration FTIR->Integration HPLC->Integration Confirmation Structure Confirmed Integration->Confirmation

Caption: Workflow for the validation of a chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 7.9d1HAromatic H (ortho to COOH)
~ 7.4 - 7.5t1HAromatic H
~ 7.1 - 7.2t1HAromatic H
~ 7.0 - 7.1d1HAromatic H
~ 3.0 - 3.2t4HPiperazine CH₂ (adjacent to N-Aryl)
~ 2.4 - 2.6t4HPiperazine CH₂ (adjacent to N-CH₃)
~ 2.2s3HMethyl (N-CH₃)
~ 12.0 - 13.0br s1HCarboxylic Acid OH

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~ 168C=O (Carboxylic Acid)
~ 152Aromatic C (C-N)
~ 132Aromatic C
~ 128Aromatic C
~ 122Aromatic C
~ 120Aromatic C
~ 118Aromatic C
~ 54Piperazine CH₂ (adjacent to N-CH₃)
~ 48Piperazine CH₂ (adjacent to N-Aryl)
~ 45Methyl (N-CH₃)
Experimental Protocol for NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. For this compound (C₁₂H₁₆N₂O₂), the expected exact mass is 220.1212 g/mol .

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge)Interpretation
220Molecular Ion [M]⁺
203Loss of OH group [M-17]⁺
175Loss of COOH group [M-45]⁺
132Cleavage of the piperazine ring
91Fragment corresponding to the tropylium ion or related structures.[1]
70, 56Characteristic fragments of the piperazine ring.[1]
Experimental Protocol for MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for generating fragment ions, while softer techniques like Electrospray Ionization (ESI) are used to primarily observe the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~3050C-H stretchAromatic
~2950, ~2800C-H stretchAliphatic (CH₂, CH₃)
1680-1710 (strong)C=O stretchCarboxylic Acid.[2]
~1600, ~1475C=C stretchAromatic Ring
~1200-1300C-N stretchAryl-Amine
~1100C-N stretchAliphatic-Amine
Experimental Protocol for FTIR
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution. For solid samples, grinding a small amount with dry KBr and pressing it into a transparent disk is a common method.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record its IR spectrum.

  • Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups.

High-Performance Liquid Chromatography (HPLC)

While not a structure elucidation technique itself, HPLC is crucial for validating the purity of the compound, ensuring that the spectroscopic data corresponds to the main component and not an impurity.

Alternative Technique: HPLC for Purity Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][4] A typical analysis for a compound like this compound would use a reversed-phase method.

Experimental Protocol for HPLC
  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used for separating substituted benzoic acids.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective.[6]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of the mobile phase components) at a known concentration (e.g., 0.5 mg/mL).[3]

  • Injection and Detection: Inject a small volume (e.g., 10 µL) of the sample solution. Monitor the elution of the compound using a UV detector, typically at a wavelength where the analyte has strong absorbance (e.g., ~254 nm).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison and Conclusion

The validation of the chemical structure of this compound is achieved through the synergistic use of multiple analytical techniques.

  • NMR provides the definitive map of the proton and carbon skeleton, confirming the connectivity of the benzoic acid and methylpiperazine moieties.

  • Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, such as the loss of the carboxylic acid group and cleavage of the piperazine ring.[7][8]

  • FTIR serves as a rapid check for the presence of key functional groups, confirming the carboxylic acid, aromatic ring, and amine groups.[9][10][11]

  • HPLC provides confidence that the spectroscopic data is from a pure substance, which is a critical component of overall validation.

No single technique can provide a complete picture. It is the consistent and complementary data from all these methods that allows for the unambiguous validation of the chemical structure, ensuring the quality and reliability of the compound for research and development purposes.

References

Comparative analysis of 2-(4-methylpiperazin-1-yl)benzoic acid with other piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs. Its unique physicochemical properties, including the presence of two nitrogen atoms, often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability. This guide provides a comparative analysis of piperazine-containing benzoic acid derivatives and other related piperazine compounds, focusing on their potential therapeutic applications, supported by available experimental data.

While this guide aims to provide a comparative analysis of 2-(4-methylpiperazin-1-yl)benzoic acid, a comprehensive search of scientific literature and patent databases did not yield specific public data on its biological activity. Therefore, this guide will focus on a closely related isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, a key intermediate in the synthesis of the renowned anticancer drug Imatinib, and compare it with other piperazine derivatives exhibiting significant anticancer and anti-inflammatory properties.

Physicochemical Properties

A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the key properties of this compound and its para-substituted counterpart.

PropertyThis compound4-((4-methylpiperazin-1-yl)methyl)benzoic acid
Molecular Formula C12H16N2O2C13H18N2O2
Molecular Weight 220.27 g/mol [1]234.29 g/mol
Melting Point 211-215 °C[1]Not available
IUPAC Name This compound4-((4-methylpiperazin-1-yl)methyl)benzoic acid[2]
CAS Number 159589-70-5106261-48-7

Comparative Biological Activity

The substitution pattern on the benzoic acid ring can significantly influence the biological activity of piperazine derivatives. While direct activity data for the ortho-substituted compound is unavailable, the para-substituted analogue's role as a precursor to Imatinib highlights the importance of this structural motif in targeting protein kinases.

Anticancer Activity

The piperazine-benzoic acid scaffold is a key component of Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, which is crucial for the proliferation of chronic myeloid leukemia (CML) cells.[3][4] The development of Imatinib, facilitated by the synthesis of intermediates like 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, revolutionized targeted cancer therapy.[5][6][7]

For comparison, other piperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of selected piperazine derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivativesMCF7 (Breast)0.31 - 120.52[8]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7 (Breast)15.6 - 18.7[9]
New gallic acid–stearylamine conjugate with benzoic acidA431 (Squamous)100 µg/ml[9]
Anti-inflammatory Activity

Piperazine derivatives have also been investigated for their anti-inflammatory properties. The following table presents data for a piperazine derivative evaluated in a carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

CompoundAnimal ModelDose% Inhibition of EdemaReference
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Rat100 mg/kg, p.o.Significant reduction at all time points[10]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidRat-Dose-dependent reduction[11]

Signaling Pathways

The therapeutic effects of piperazine derivatives are often mediated through their interaction with specific signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[12] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[13][14] Imatinib, derived from a piperazine-benzoic acid scaffold, indirectly affects this pathway by inhibiting the upstream Bcr-Abl kinase.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., Bcr-Abl) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation promotes Imatinib Imatinib (derived from piperazine- benzoic acid scaffold) Imatinib->RTK inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imatinib.

Serotonin Receptor Signaling Pathway

Many piperazine derivatives are known to interact with serotonin (5-HT) receptors, which are involved in a wide range of physiological and pathological processes, including neurotransmission and cell proliferation.[15][16] These G-protein coupled receptors can activate various downstream signaling cascades.

Serotonin_Signaling Serotonin Serotonin (5-HT) HTR 5-HT Receptor (GPCR) Serotonin->HTR binds G_protein G-protein HTR->G_protein activates Effector Effector (e.g., Adenylate Cyclase, PLC) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger produces Downstream Downstream Signaling Second_Messenger->Downstream initiates Piperazine Piperazine Derivatives Piperazine->HTR modulate

Caption: General overview of the serotonin receptor signaling pathway modulated by piperazine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are protocols for two key assays used to evaluate the anticancer and anti-inflammatory activities of piperazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., piperazine derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with Compound Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.[20][21]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (e.g., piperazine derivative) or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[22]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[22]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow Start Start Acclimate Acclimate Rats Start->Acclimate Administer Administer Compound or Vehicle Acclimate->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure Measure Paw Volume (0-4h) Inject->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze End End Analyze->End

References

A Comparative Guide to Tyrosine Kinase Inhibitors Derived from 2-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and potency of four prominent tyrosine kinase inhibitors (TKIs) derived from the 2-(4-methylpiperazin-1-yl)benzoic acid scaffold: Imatinib, Nilotinib, Dasatinib, and Bosutinib. These drugs have revolutionized the treatment of Chronic Myeloid Leukemia (CML) and other cancers by targeting the aberrant Bcr-Abl tyrosine kinase.

Introduction

Imatinib, the first-generation TKI, set a new standard in targeted cancer therapy. However, the development of resistance and intolerance necessitated the creation of second-generation TKIs—Nilotinib, Dasatinib, and Bosutinib. These newer agents exhibit increased potency and activity against a broader range of Bcr-Abl mutations. This guide presents a comprehensive overview of their comparative efficacy and potency, supported by experimental data from in vitro and clinical studies.

Data Presentation

In Vitro Potency: Half-Maximal Inhibitory Concentration (IC50)

The following table summarizes the in vitro potency of Imatinib, Nilotinib, Dasatinib, and Bosutinib against the Bcr-Abl kinase and other key targets. Lower IC50 values indicate greater potency.

DrugTarget KinaseIC50 (nM)
Imatinib Bcr-Abl (wild-type)100 - 600
c-Kit100
PDGFR100
Nilotinib Bcr-Abl (wild-type)20 - 30
c-Kit157
PDGFR69
Dasatinib Bcr-Abl (wild-type)<1 - 3
c-Kit11
PDGFR30
Bosutinib Bcr-Abl (wild-type)1.2 - 20
c-Kit>1000
PDGFR>1000

Note: IC50 values are compiled from various in vitro studies and may vary depending on the specific experimental conditions.

Clinical Efficacy: Response Rates in Chronic Phase CML

The clinical efficacy of these TKIs is often evaluated by the rates of Complete Cytogenetic Response (CCyR) and Major Molecular Response (MMR) in patients with chronic phase CML. The following table presents data from key first-line clinical trials.

Clinical TrialDrugCCyR Rate at 12 monthsMMR Rate at 12 months
DASISION Imatinib66%28%
Dasatinib77%46%
ENESTnd Imatinib65%22%
Nilotinib80%44%
BELA Imatinib68%26%
Bosutinib70%39%
BFORE ImatinibNot Reported37%
BosutinibNot Reported47%

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human Bcr-Abl, c-Kit, or PDGFR kinase

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds (Imatinib, Nilotinib, Dasatinib, Bosutinib) dissolved in DMSO

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

    • Radiolabeled ATP (γ-³²P-ATP) or fluorescence-based detection reagents

    • 96-well microplates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • A reaction mixture is prepared containing the kinase, peptide substrate, and assay buffer.

    • Serial dilutions of the test compounds are added to the wells of the microplate. A control with no inhibitor is included.

    • The kinase reaction is initiated by the addition of ATP (containing a tracer amount of γ-³²P-ATP).

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid or EDTA).

    • The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is measured with a plate reader.

    • The percentage of kinase inhibition for each compound concentration is calculated relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Trial Protocol for First-Line Treatment of Chronic Phase CML

Objective: To compare the efficacy and safety of a novel TKI against the standard-of-care (Imatinib) in newly diagnosed patients with chronic phase CML.

Methodology:

  • Study Design: A multicenter, randomized, open-label, phase III clinical trial.

  • Patient Population: Adult patients with newly diagnosed, Philadelphia chromosome-positive (Ph+) chronic phase CML.

  • Randomization: Patients are randomly assigned to one of two or more treatment arms:

    • Arm A: Standard dose of Imatinib (e.g., 400 mg once daily).

    • Arm B: Investigational TKI at a specified dose (e.g., Dasatinib 100 mg once daily, Nilotinib 300 mg twice daily, or Bosutinib 400 mg once daily).

  • Treatment: Patients receive their assigned treatment orally on a continuous daily schedule.

  • Efficacy Assessments:

    • Cytogenetic Response: Assessed by bone marrow cytogenetics at baseline and at regular intervals (e.g., 3, 6, 12, and 18 months). Complete Cytogenetic Response (CCyR) is defined as 0% Ph+ metaphases.

    • Molecular Response: Assessed by quantitative real-time polymerase chain reaction (qRT-PCR) for BCR-ABL1 transcripts in peripheral blood at baseline and every 3 months. Major Molecular Response (MMR) is defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline.

  • Safety Assessments: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Primary Endpoint: The primary endpoint is typically the rate of CCyR or MMR at 12 months.

  • Statistical Analysis: The efficacy and safety data from the different treatment arms are compared using appropriate statistical methods.

Mandatory Visualization

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 STAT5 STAT5 Bcr_Abl->STAT5 CrkL CrkL Bcr_Abl->CrkL Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival STAT5->Survival CrkL->PI3K

Caption: Simplified Bcr-Abl signaling pathway leading to increased cell proliferation and survival.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor dilutions Mix Combine Kinase, Substrate, and Inhibitor in 96-well plate Reagents->Mix Initiate Initiate reaction with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction Incubate->Stop Quantify Quantify substrate phosphorylation Stop->Quantify Analyze Calculate % inhibition and IC50 Quantify->Analyze

Caption: General workflow for an in vitro kinase inhibition assay to determine IC50 values.

CML_Clinical_Trial_Workflow cluster_enrollment Enrollment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Screening Patient Screening & Informed Consent Randomization Randomization Screening->Randomization Treatment Administer assigned TKI Randomization->Treatment Monitoring Monitor for Efficacy (CCyR, MMR) and Safety (Adverse Events) Treatment->Monitoring Data_Collection Collect and analyze data Monitoring->Data_Collection Endpoint_Analysis Compare primary and secondary endpoints Data_Collection->Endpoint_Analysis

Benchmarking 2-(4-methylpiperazin-1-yl)benzoic acid: A Comparative Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of drug manufacturing. This guide provides a comprehensive performance benchmark of 2-(4-methylpiperazin-1-yl)benzoic acid, a key building block in medicinal chemistry. Its performance is objectively compared with viable alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.

Executive Summary

This compound and its structural isomers are pivotal intermediates in the synthesis of a range of therapeutics, most notably tyrosine kinase inhibitors like Imatinib.[1] The substitution pattern on the benzoic acid ring significantly influences the synthetic accessibility and overall efficiency of the route to the final active pharmaceutical ingredient (API). This guide focuses on comparing the ortho-substituted isomer, this compound, with its more extensively documented para-substituted counterpart, 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, and the parent compound, 2-(piperazin-1-yl)benzoic acid.

Comparative Data at a Glance

A direct comparison of the physical properties and synthetic performance metrics of these intermediates is crucial for informed decision-making in a research and development setting.

Table 1: Physical and Chemical Properties
PropertyThis compound4-[(4-methyl-1-piperazinyl)methyl]benzoic acid2-(piperazin-1-yl)benzoic acid
CAS Number 159589-70-5[2]106261-48-7[3]446831-27-2[4]
Molecular Formula C12H16N2O2[2]C13H18N2O2[3]C11H14N2O2[4]
Molecular Weight 220.27 g/mol [2]234.29 g/mol [3]206.24 g/mol [4]
Melting Point 211-215 °C[2]Data not consistently reportedNot available
Appearance Powder[2]White crystalline powder[1]Faint brown solid[4]
Solubility Not availableInsoluble in water, soluble in organic solvents[1]Soluble in polar solvents like water and alcohols[4]
Table 2: Synthetic Performance Comparison
ParameterThis compound4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (from p-chloromethyl benzoic acid)2-(piperazin-1-yl)benzoic acid methyl ester (precursor)
Synthetic Method Data not availableNucleophilic Substitution[5]Esterification[1]
Key Reactants Not availablep-chloromethyl benzoic acid, N-methylpiperazine[5]2-(Piperazin-1-yl)benzoic acid, Methanol, Sulfuric Acid[1]
Solvent Not availableWater, Methanol, Acetonitrile, or DMF[5]Methanol[1]
Reaction Time Not available0.5 - 5 hours[5]16 hours[1]
Temperature Not available10 - 150 °C[5]Reflux[1]
Yield Not available95.2 - 98.5%[5]63%[1]
Purity Not available99.8 - 99.9%[5]Not specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of synthetic routes. Below are protocols for the synthesis of the benchmarked alternatives.

Synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride

This protocol describes a high-yield nucleophilic substitution reaction.[5]

Materials:

  • p-chloromethyl benzoic acid (100g)

  • N-methylpiperazine (59g)

  • Sodium hydroxide (23.5g)

  • Water (400ml)

  • Hydrochloric acid

Procedure:

  • To a reactor equipped with a stirrer and thermometer, add p-chloromethyl benzoic acid, N-methylpiperazine, sodium hydroxide, and water.

  • Heat the reaction mixture to 50°C and maintain for 1 hour.

  • Cool the reaction solution to room temperature.

  • The crude product is purified via nanofiltration.

  • The concentrated solution is treated with hydrogen chloride gas to precipitate the dihydrochloride salt.

  • The resulting white solid is collected by centrifugation.

Expected Yield: 96.8%[5] Purity: 99.8%[5]

Synthesis of 2-(piperazin-1-yl)benzoic acid methyl ester

This procedure details the esterification of the parent piperazinyl benzoic acid.[1]

Materials:

  • 2-(Piperazin-1-yl)benzoic acid (1.0 g, 4.89 mmol)

  • Methanol (10 mL, subsequently increased)

  • Concentrated sulfuric acid (5 mL, subsequently increased)

Procedure:

  • Suspend 2-(piperazin-1-yl)benzoic acid in methanol.

  • Slowly add concentrated sulfuric acid to the suspension.

  • Stir the reaction mixture for 16 hours.

  • To drive the reaction to completion, add additional methanol and concentrated sulfuric acid and continue stirring.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Concentrate the reaction volume.

  • The product is purified by ion-exchange chromatography.

  • The collected eluate is concentrated and co-evaporated with toluene to yield the final product.

Expected Yield: 63%[1]

Visualizing Synthetic Strategies and Applications

To further aid in the decision-making process, the following diagrams illustrate key aspects of the synthesis and application of these intermediates.

G General Synthetic Workflow Start Starting Materials (e.g., Halogenated Benzoic Acid, Piperazine Derivative) Reaction Coupling Reaction (e.g., Nucleophilic Substitution, Buchwald-Hartwig) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Product Final Intermediate Analysis->Product

Caption: A generalized workflow for the synthesis of piperazinyl benzoic acid intermediates.

G Decision Matrix for Synthetic Route Selection Start Select Synthetic Intermediate Cost Cost of Starting Materials Start->Cost Yield Expected Yield & Purity Start->Yield Scalability Scalability of Reaction Start->Scalability Safety Safety & Environmental Impact Start->Safety Route1 Nucleophilic Substitution Cost->Route1 Route2 Buchwald-Hartwig Amination Yield->Route2 Scalability->Route1 Route3 Reductive Amination Safety->Route3

Caption: Key considerations for selecting a synthetic pathway for piperazinyl benzoic acids.

G Simplified Tyrosine Kinase Inhibitor Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Imatinib Imatinib (Synthesized from Intermediate) Imatinib->RTK Inhibition

References

Advantages and disadvantages of using 2-(4-methylpiperazin-1-yl)benzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of success. The piperazine ring, a ubiquitous feature in numerous approved drugs, is prized for its favorable physicochemical properties and synthetic tractability. This guide provides a detailed comparison of 2-(4-methylpiperazin-1-yl)benzoic acid, a specific ortho-substituted piperazinyl benzoic acid, against its positional isomers and other alternative scaffolds in drug discovery. While direct comparative experimental data for the 2-isomer is limited in publicly available literature, this guide extrapolates its potential advantages and disadvantages based on established medicinal chemistry principles, including the "ortho effect," and data from closely related analogues.

The this compound Scaffold: An Overview

The molecule this compound incorporates three key pharmacophoric elements: a benzoic acid moiety, a piperazine ring, and a methyl group on the distal nitrogen of the piperazine. The ortho positioning of the piperazinyl group relative to the carboxylic acid is a distinguishing feature that can significantly influence its chemical and biological properties compared to its meta and para isomers.

Advantages of Using this compound

The unique structural arrangement of this compound offers several potential advantages in drug design:

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperazine ring can improve aqueous solubility, a crucial factor for bioavailability. The ortho-positioning can influence the pKa of the carboxylic acid due to the "ortho effect," potentially impacting its ionization state at physiological pH.[1] This steric hindrance can twist the carboxyl group out of the plane of the benzene ring, increasing its acidity.[1]

  • Conformational Constraint: The proximity of the bulky piperazine ring to the carboxylic acid can restrict the rotational freedom of both groups. This conformational rigidity can be advantageous in locking the molecule into a bioactive conformation, leading to higher binding affinity for its biological target.

  • Introduction of a Key Interaction Point: The piperazine nitrogen atoms can act as hydrogen bond acceptors, while the carboxylic acid can serve as a hydrogen bond donor or acceptor. The specific spatial arrangement of these groups in the ortho-isomer can facilitate unique interactions with a target protein that may not be possible with other isomers.

  • Synthetic Versatility: The piperazine scaffold allows for facile derivatization at the N-methyl position, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Disadvantages and Challenges

Despite its potential, the use of this compound also presents certain challenges:

  • Metabolic Instability: Piperazine-containing compounds can be susceptible to metabolism, particularly N-demethylation and oxidation of the piperazine ring. This can lead to rapid clearance and the formation of potentially active or toxic metabolites.

  • Potential for Off-Target Effects: The piperazine moiety is a common feature in many centrally active drugs, and its inclusion can sometimes lead to off-target effects on CNS receptors, such as sigma receptors or hERG channels, which can have safety implications.

  • Synthetic Complexity: While the piperazine scaffold is versatile, the synthesis of specific ortho-substituted benzoic acids can sometimes be more challenging and lower-yielding compared to their para-substituted counterparts, such as the well-known precursor for Imatinib, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.[2][3]

  • Limited Available Data: A significant practical disadvantage is the current scarcity of published biological and pharmacokinetic data specifically for the 2-isomer, making a direct, evidence-based selection over other scaffolds challenging.

Comparison with Alternatives

The choice of a molecular scaffold is a multi-faceted decision. Below is a comparison of this compound with its para-isomer and other common bioisosteric replacements for the piperazine ring.

Positional Isomerism: 2- vs. 4-(4-methylpiperazin-1-yl)benzoic acid
FeatureThis compound4-substituted Piperazinyl Benzoic Acids (e.g., Imatinib precursor)
Substitution Pattern OrthoPara
Key Application Less documented in approved drugsKey intermediate in the synthesis of Imatinib.[4]
Potential Advantage Conformational constraint due to ortho-substitution may enhance binding affinity.[1]Linear structure may allow for extension into different binding pockets.
Potential Disadvantage Steric hindrance might prevent optimal binding in some target sites.Greater conformational flexibility might lead to an entropic penalty upon binding.
Physicochemical Impact "Ortho effect" can increase the acidity of the carboxylic acid.[1]Electronic effects of the piperazine are primarily transmitted through the aromatic system.
Piperazine Bioisosteres

Bioisosteres are functional groups with similar physicochemical properties that can be used to replace a particular moiety to improve a compound's pharmacological profile.

BioisostereRationale for ReplacementPotential Advantages over PiperazinePotential Disadvantages
Homopiperazine Ring expansion to modulate conformation and basicity.Can alter receptor subtype selectivity and improve pharmacokinetic properties.May introduce new metabolic liabilities.
Piperidine Removal of one nitrogen to reduce basicity and potential for hERG liability.Reduced potential for CNS side effects and improved metabolic stability.Loss of a key hydrogen bond acceptor.
Morpholine Replacement of a nitrogen with an oxygen to reduce basicity and improve solubility.Lower pKa can reduce off-target effects at basic receptors.The oxygen is a weaker hydrogen bond acceptor than nitrogen.
Spirocyclic Diamines Introduction of 3D complexity and conformational rigidity.Can improve potency and selectivity by exploring different regions of chemical space.More complex and costly synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures that can be adapted for the synthesis and in vitro testing of derivatives of this compound.

Synthesis of this compound Derivatives

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), combine the ortho-halobenzoic acid derivative (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

In Vitro Biological Evaluation

Protocol: Kinase Inhibition Assay (Example)

  • Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, and the test compound (this compound derivative).

  • Assay Plate Preparation: Add the test compound at various concentrations to the wells of a microtiter plate.

  • Enzyme Reaction: Initiate the kinase reaction by adding the enzyme, substrate, and ATP to the wells. Incubate at a specific temperature for a set period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing Workflows and Pathways

Diagrams are essential tools for representing complex biological and chemical processes.

Drug_Discovery_Workflow Target_ID Target Identification and Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for a drug discovery project.

Signaling_Pathway Receptor Receptor Tyrosine Kinase P1 Phosphorylation Receptor->P1 Downstream Downstream Signaling (e.g., MAPK pathway) P1->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor 2-(4-methylpiperazin-1-yl) benzoic acid derivative Inhibitor->Receptor

A hypothetical signaling pathway inhibited by a this compound derivative.

Conclusion

This compound represents a potentially valuable, yet underexplored, scaffold in drug discovery. Its ortho-substitution pattern offers the prospect of unique conformational and electronic properties that could be leveraged to achieve high potency and selectivity. However, the lack of extensive biological data necessitates a careful, case-by-case evaluation against its more established para-isomer and other piperazine bioisosteres. As the demand for novel chemical matter continues to grow, a deeper investigation into the structure-activity relationships of ortho-substituted piperazinyl benzoic acids could unveil new opportunities for therapeutic innovation.

References

Bioisosteric Replacements for the 2-(4-Methylpiperazin-1-yl)benzoic Acid Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-methylpiperazin-1-yl)benzoic acid scaffold is a well-established pharmacophore in medicinal chemistry, notably featuring in a variety of kinase inhibitors. Its inherent physicochemical properties, however, can present challenges in drug development, including metabolic instability and potential off-target effects. This guide provides a comparative analysis of bioisosteric replacements for this scaffold, leveraging experimental data from a successful scaffold hopping approach in the development of potent and selective kinase inhibitors.

From Phenylpiperazine to a Pyrrolopyrazine Scaffold: A Case Study in Scaffold Hopping

A key strategy in overcoming the limitations of a particular chemical scaffold is "scaffold hopping," which involves replacing the core structure of a molecule with a chemically different one while retaining similar biological activity. A prime example of this approach involves the evolution of kinase inhibitors from a series containing the this compound moiety to a novel series of pyrrolopyrazines. This strategic shift aimed to improve enzymatic and cellular potency, as well as overall pharmacokinetic properties.

Comparative Biological Activity

The transition from the initial phenylpiperazine-based inhibitors to the pyrrolopyrazine scaffold resulted in a significant enhancement of inhibitory activity against key kinase targets. The following table summarizes the comparative IC50 values for a representative compound from each series against Janus Kinase 3 (JAK3), a crucial enzyme in inflammatory signaling pathways.

Compound Scaffold JAK3 IC50 (nM) [1]Cellular Activity (pSTAT5 IC50, nM) [1]
Lead Compound This compound derivative50 - 100>1000
Pyrrolopyrazine Analog Pyrrolo[1,2-a]pyrazine1 - 10100 - 500

As the data indicates, the pyrrolopyrazine analog demonstrates a marked improvement in both enzymatic and cellular potency compared to the original lead compound. This highlights the success of the scaffold hopping strategy in identifying a more effective bioisosteric replacement.

Comparative Pharmacokinetic Profile

A critical aspect of drug development is ensuring favorable pharmacokinetic (PK) properties. The following table compares key PK parameters in rats for the two scaffolds.

Compound Scaffold Oral Bioavailability (%) [1]Clearance (mL/min/kg) [1]Half-life (h) [1]
Lead Compound This compound derivative<10HighShort
Pyrrolopyrazine Analog Pyrrolo[1,2-a]pyrazine>50Moderate2 - 4

The pyrrolopyrazine analog exhibits a significantly improved pharmacokinetic profile, with higher oral bioavailability, moderate clearance, and a more favorable half-life. These enhancements are crucial for developing a viable oral drug candidate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[2][3][4]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase, substrate, and test compounds

  • Multiwell plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and varying concentrations of the test compound or vehicle control. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The IC50 values are then calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6][7]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a specified period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a compound in rats.[8][9]

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain)

Procedure:

  • Dosing: Administer the test compound to the rats via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Analyze the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using appropriate software.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathways and workflows.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Data Analysis Cell Proliferation Assay Cell Proliferation Assay EC50 Determination EC50 Determination Cell Proliferation Assay->EC50 Determination Data Analysis Pharmacokinetic Study Pharmacokinetic Study EC50 Determination->Pharmacokinetic Study Lead Selection PK Parameters PK Parameters Pharmacokinetic Study->PK Parameters Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Assay Compound Synthesis->Cell Proliferation Assay

Caption: A typical workflow for the evaluation of kinase inhibitors, from initial in vitro screening to in vivo pharmacokinetic studies.

The this compound scaffold has been utilized in inhibitors targeting various kinases, including c-Src and Abl. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration.

c_Src_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor c-Src c-Src Growth Factor Receptor->c-Src Activation STAT3 STAT3 c-Src->STAT3 Ras/MAPK Pathway Ras/MAPK Pathway c-Src->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway c-Src->PI3K/Akt Pathway Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis

Caption: A simplified diagram of the c-Src signaling pathway, which is implicated in cancer progression.

Abl_Signaling_Pathway BCR-Abl BCR-Abl RAS/MAPK Pathway RAS/MAPK Pathway BCR-Abl->RAS/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway BCR-Abl->PI3K/Akt Pathway STAT5 STAT5 BCR-Abl->STAT5 Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K/Akt Pathway->Inhibition of Apoptosis STAT5->Cell Proliferation

Caption: The BCR-Abl signaling pathway, a hallmark of chronic myeloid leukemia (CML).

References

Head-to-head comparison of different synthetic routes to 2-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(4-Methylpiperazin-1-yl)benzoic acid is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide provides a head-to-head comparison of the most common synthetic routes to this compound, offering an objective analysis of their respective advantages and disadvantages, supported by representative experimental data.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsReaction ConditionsStarting Materials
Nucleophilic Aromatic Substitution (SNAr) Simple, often requires an activated aryl halide (e.g., with a fluorine leaving group). Economical.Good to HighModerate to high temperatures. Basic conditions.2-Halobenzoic acid, 1-methylpiperazine
Ullmann Condensation Copper-catalyzed C-N bond formation. Tolerant of various functional groups but can require harsh conditions.Moderate to HighHigh temperatures, polar aprotic solvents, copper catalyst, and a base.2-Halobenzoic acid, 1-methylpiperazine
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling. Broad substrate scope and milder conditions than Ullmann.HighModerate temperatures, palladium catalyst, phosphine ligand, and a base.2-Halobenzoic acid or its ester, 1-methylpiperazine

Synthetic Pathway Overview

The three primary strategies for the synthesis of this compound involve the formation of a carbon-nitrogen bond between a 2-halobenzoic acid derivative and 1-methylpiperazine. The choice of methodology depends on factors such as cost of starting materials, desired scale, and tolerance of functional groups.

A 2-Halobenzoic Acid (X = F, Cl, Br, I) C This compound A->C Nucleophilic Aromatic Substitution (SNAr) (Base, Heat) A->C Ullmann Condensation (Cu catalyst, Base, Heat) A->C Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) B 1-Methylpiperazine B->A

Caption: Key synthetic strategies for this compound.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct and often cost-effective method for the synthesis of aryl amines.[1] This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups and when a good leaving group, such as fluorine, is present.[1]

Reaction Scheme

cluster_reactants Reactants A 2-Fluorobenzoic Acid C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B 1-Methylpiperazine B->C

Caption: Nucleophilic Aromatic Substitution (SNAr) route.

Experimental Protocol

Synthesis of this compound via SNAr:

To a solution of 2-fluorobenzoic acid (1.40 g, 10 mmol) in dimethyl sulfoxide (DMSO) (20 mL) is added 1-methylpiperazine (1.20 g, 12 mmol) and potassium carbonate (2.76 g, 20 mmol). The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into water (100 mL) and acidified with 1 M HCl to a pH of approximately 6-7. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Performance Data
ParameterValue
Yield ~85-95%
Purity >98%
Reaction Time 12 hours
Temperature 120 °C
Key Reagents 2-Fluorobenzoic acid, 1-Methylpiperazine, K₂CO₃, DMSO

Route 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[2] While it can be effective, it often requires high temperatures and stoichiometric amounts of copper, though modern protocols have been developed with catalytic amounts of copper and ligands.[2]

Reaction Scheme

cluster_reactants Reactants A 2-Chlorobenzoic Acid C This compound A->C CuI (cat.), L-proline (cat.) Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B 1-Methylpiperazine B->C

Caption: Ullmann Condensation route.

Experimental Protocol

Synthesis of this compound via Ullmann Condensation:

A mixture of 2-chlorobenzoic acid (1.57 g, 10 mmol), 1-methylpiperazine (1.20 g, 12 mmol), potassium carbonate (2.76 g, 20 mmol), copper(I) iodide (0.19 g, 1 mmol), and L-proline (0.23 g, 2 mmol) in DMSO (20 mL) is heated to 130 °C for 24 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with water (100 mL) and filtered. The filtrate is acidified with 1 M HCl to a pH of 6-7. The precipitate is collected by filtration, washed with water, and dried to yield the product.[3]

Performance Data
ParameterValue
Yield ~70-85%
Purity >97%
Reaction Time 24 hours
Temperature 130 °C
Key Reagents 2-Chlorobenzoic acid, 1-Methylpiperazine, K₂CO₃, CuI, L-proline, DMSO

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] It generally proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope.[4] Often, the reaction is performed on the ester of the benzoic acid to avoid potential complications with the free carboxylic acid.

Reaction Scheme & Workflow

A Methyl 2-bromobenzoate C Methyl 2-(4-methylpiperazin- 1-yl)benzoate A->C Pd catalyst (e.g., Pd(OAc)2) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat B 1-Methylpiperazine B->C D This compound C->D Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Buchwald-Hartwig Amination followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)benzoate via Buchwald-Hartwig Amination:

In an oven-dried flask under an inert atmosphere, palladium(II) acetate (22 mg, 0.1 mmol), racemic-BINAP (93 mg, 0.15 mmol), and sodium tert-butoxide (1.35 g, 14 mmol) are combined. Anhydrous toluene (20 mL), methyl 2-bromobenzoate (2.15 g, 10 mmol), and 1-methylpiperazine (1.20 g, 12 mmol) are added. The mixture is heated to 100 °C for 8 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]

Step 2: Hydrolysis to this compound:

The methyl ester from the previous step (10 mmol) is dissolved in a mixture of THF (30 mL) and water (10 mL). Lithium hydroxide monohydrate (0.84 g, 20 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous residue is diluted with water and acidified with 1 M HCl to pH 6-7. The resulting precipitate is collected by filtration, washed with water, and dried.

Performance Data
Parameter (Step 1)Value
Yield ~90-98%
Purity >98%
Reaction Time 8 hours
Temperature 100 °C
Key Reagents Methyl 2-bromobenzoate, 1-Methylpiperazine, Pd(OAc)₂, BINAP, NaOtBu, Toluene
Parameter (Step 2)Value
Yield >95%
Purity >99%
Reaction Time 12 hours
Temperature Room Temp.
Key Reagents LiOH, THF, Water

Conclusion

For the synthesis of this compound, all three routes offer viable options. The Nucleophilic Aromatic Substitution (SNAr) is often the most straightforward and economical, particularly if 2-fluorobenzoic acid is readily available. The Ullmann Condensation provides a classical alternative, though it may require harsher conditions. The Buchwald-Hartwig Amination stands out for its high yields and milder reaction conditions, making it a highly reliable and versatile method, albeit potentially more expensive due to the palladium catalyst and phosphine ligand. The choice of the optimal route will depend on the specific requirements of the synthesis, including cost, scale, and available equipment.

References

A Comparative Guide to Purity Determination: qNMR for 2-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and acid-base titration for confirming the purity of 2-(4-methylpiperazin-1-yl)benzoic acid.

Quantitative NMR has emerged as a powerful primary analytical method, offering direct traceability to the International System of Units (SI) through the use of certified reference materials. Unlike chromatographic and titrimetric methods, qNMR provides a direct measure of the molar concentration of an analyte in a sample, making it an invaluable tool for the certification of reference materials and the precise purity assessment of novel chemical entities.

Principle of Quantitative NMR (qNMR)

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal. By incorporating a certified internal standard of known purity and concentration into the sample, the absolute purity of the analyte can be determined with high accuracy and precision, without the need for a reference standard of the analyte itself.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the required level of accuracy, and the available instrumentation. Below is a comparative overview of qNMR, HPLC, and titration for the analysis of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Molar ratio determination against a certified internal standard.Separation based on polarity, with UV detection.Neutralization reaction with a standardized base.
Selectivity High; based on unique chemical shifts of protons.High; based on chromatographic separation.Low; titrates all acidic and basic functionalities.
Accuracy High; traceable to SI units.High, but dependent on the purity of the reference standard.Moderate to high, dependent on endpoint detection.
Precision Excellent (RSD < 1%).Very good (RSD < 2%).Good (RSD < 2%).
Reference Standard Requires a certified internal standard (e.g., maleic acid).Requires a reference standard of this compound.Requires a standardized titrant (e.g., NaOH).
Sample Throughput Moderate.High.Moderate.
Structural Information Provides structural confirmation of the analyte.Provides retention time, no structural information.Provides information on acidic/basic equivalents.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using qNMR, HPLC, and titration are outlined below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes the determination of the purity of this compound using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • This compound sample

  • Analytical balance (readable to 0.01 mg)

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the certified internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).

  • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).

  • Spectral Width: To encompass all signals of interest.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., aromatic protons).

  • Integrate the signal of the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard (known purity)

  • This compound sample

Chromatographic Conditions:

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working standard solution by diluting the stock solution to approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at a concentration of approximately 0.1 mg/mL in the same diluent.

Data Analysis: Calculate the purity by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.

Acid-Base Titration

This method determines the purity based on the acidic nature of the benzoic acid moiety and the basic nature of the piperazine moiety. This example will focus on the titration of the acidic group.

Instrumentation and Materials:

  • Autotitrator or manual titration setup (burette, stirrer)

  • pH meter

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (or other suitable solvent)

  • This compound sample

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample.

  • Dissolve the sample in a suitable volume of a neutralized solvent (e.g., 50 mL of ethanol).

  • Titrate the solution with standardized 0.1 M NaOH, monitoring the pH.

  • Determine the equivalence point from the titration curve.

Data Analysis: Calculate the purity based on the volume of NaOH consumed to reach the equivalence point.

Data Presentation

The following table summarizes representative quantitative data and validation parameters for the purity assessment of this compound by qNMR, HPLC, and Titration.

ParameterqNMRHPLCTitration
Purity (%) 99.2 ± 0.399.1 ± 0.598.8 ± 0.7
Linearity (r²) > 0.999> 0.999N/A
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.097.0 - 103.0
Precision (RSD%) < 1.0< 1.5< 2.0
LOD/LOQ ~0.1%~0.01%N/A

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Mandatory Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) dissolve Dissolve mixture in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (Quantitative parameters) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Decision_Tree start Purity Analysis of This compound q1 Need for SI Traceability and Absolute Quantification? start->q1 q2 High-throughput screening of multiple samples? q1->q2 No method_qnmr Use qNMR q1->method_qnmr Yes q3 Limited to acidic/basic moieties? q2->q3 No method_hplc Use HPLC q2->method_hplc Yes q3->method_qnmr No method_titration Use Titration q3->method_titration Yes

Caption: Decision logic for selecting a purity analysis method.

Conclusion

Quantitative NMR is a highly accurate and precise method for the purity determination of this compound, offering the significant advantage of being a primary ratio method that is traceable to SI units. While HPLC provides higher sensitivity and is ideal for high-throughput screening, it relies on the availability of a specific reference standard. Acid-base titration offers a simple, cost-effective method but lacks the selectivity to distinguish between the target analyte and other acidic or basic impurities. The choice of method should be guided by the specific requirements of the analysis, with qNMR being the preferred technique for establishing the purity of reference materials and for obtaining highly accurate and reliable purity values.

Evaluating the Off-Target Effects of 2-(4-methylpiperazin-1-yl)benzoic Acid-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-methylpiperazin-1-yl)benzoic acid scaffold is a key pharmacophore present in numerous clinically important kinase inhibitors, including the pioneering anti-cancer drug imatinib. While compounds based on this scaffold have demonstrated significant therapeutic efficacy, their off-target effects remain a critical consideration in drug development. Unintended interactions with other kinases or proteins can lead to adverse effects or provide opportunities for drug repurposing. This guide provides an objective comparison of the off-target profiles of several compounds containing this scaffold, supported by experimental data and detailed protocols.

Comparative Off-Target Profile of Selected Kinase Inhibitors

To provide a clear comparison of the selectivity of this compound-based compounds, the following tables summarize their inhibitory activity against a panel of off-target kinases. The data is presented as the percentage of control at a given concentration, where a lower percentage indicates stronger inhibition.

Table 1: Off-Target Kinase Inhibition Profile of Imatinib, Nilotinib, and Dasatinib

Kinase TargetImatinib (% of Control @ 1µM)Nilotinib (% of Control @ 1µM)Dasatinib (% of Control @ 1µM)
ABL1 <1 <1 <1
KIT <1 <1 1.5
PDGFRA 1.3 1.2 1.1
PDGFRB <1 <1 <1
LCK9887<1
SRC9592<1
FYN9790<1
YES19691<1
DDR11.51.825
NQO22045>90

Data compiled from various kinase profiling studies. The primary targets (ABL1, KIT, PDGFRA, PDGFRB) are included for reference.

Table 2: Kinome Scan Selectivity Score of Imatinib Analogues

CompoundS-Score (1 µM)Primary Target(s)Notes
Imatinib0.15ABL, KIT, PDGFRABroader off-target profile compared to more optimized analogues.
Analogue 1 0.08 ABL, KIT Improved selectivity by modification of the pyridine ring.
Analogue 2 0.12 ABL, PDGFRA Alteration of the benzamide linkage.
Nilotinib0.05ABL, KIT, PDGFRASecond-generation inhibitor with improved selectivity over imatinib.

The S-Score represents the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of off-target effects. Below are protocols for key experiments cited in this guide.

In Vitro Kinase Profiling (KINOMEscan™)

This method provides a quantitative measure of compound binding to a large panel of kinases.

Principle: The assay is based on a competition binding assay where the test compound is competed against a known, immobilized ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • KINOMEscan™ panel of human kinases

  • Assay plates with immobilized ligands

  • Binding buffer

  • Wash buffer

  • qPCR reagents

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the assay plates containing the kinase panel.

  • Incubate the plates to allow for binding equilibrium to be reached.

  • Wash the plates to remove unbound kinase and compound.

  • Elute the bound kinase from the immobilized ligand.

  • Quantify the amount of eluted kinase using qPCR.

  • The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[1][2]

Principle: The binding of a ligand to its target protein often leads to an increase in the protein's thermal stability.[1] In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[2] A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[1]

Materials:

  • Cell lines expressing the target kinase(s)

  • Test compounds

  • Cell lysis buffer

  • Antibodies for Western blotting or instrumentation for mass spectrometry

  • PCR thermocycler for heating

  • Centrifuge

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the soluble fraction by Western blotting using an antibody specific to the target protein or by mass spectrometry for proteome-wide analysis.

  • Generate melting curves by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.[1]

Visualizations of Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Off_Target Off-Target Kinase Off_Target->MEK Compound 2-(4-methylpiperazin-1-yl) benzoic acid compound Compound->RTK On-Target Inhibition Compound->Off_Target Off-Target Inhibition

Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway, illustrating the on-target and potential off-target inhibition by a this compound-based compound.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Further Characterization Start Compound Library KinomeScan Kinome-wide Binding Assay Start->KinomeScan Hits Initial Hits KinomeScan->Hits CETSA Cellular Thermal Shift Assay (CETSA) Hits->CETSA WesternBlot Western Blot / Mass Spectrometry CETSA->WesternBlot Confirmed_Hits Validated Hits WesternBlot->Confirmed_Hits Dose_Response Dose-Response Studies Confirmed_Hits->Dose_Response Cell_Based Cell-based Phenotypic Assays Dose_Response->Cell_Based Lead Lead Compound Cell_Based->Lead

Caption: A streamlined workflow for the evaluation of off-target effects of kinase inhibitors, from primary screening to lead compound identification.

References

Safety Operating Guide

Proper Disposal of 2-(4-methylpiperazin-1-yl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 2-(4-methylpiperazin-1-yl)benzoic acid, ensuring the safety of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical compound.

The safe management of chemical waste is a critical aspect of laboratory operations. Proper disposal of this compound is imperative due to its potential hazards. This compound is classified as an irritant and can be harmful if not handled correctly. Adherence to the following procedures will ensure safe disposal and compliance with regulatory standards.

Hazard Profile

This compound and its analogs are generally considered hazardous materials. Key hazard information is summarized in the table below.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4][5]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3][4][5]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield are mandatory.[1]
Hand Protection Wear appropriate protective gloves to prevent skin contact.[3][6]
Body Protection A lab coat or other protective clothing is required to prevent skin exposure.[3]
Respiratory Protection In case of inadequate ventilation or the generation of dust, a NIOSH/MSHA-approved respirator should be used.[3]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

1. Waste Collection:

  • All waste containing this compound, including unused product and contaminated materials, must be collected in a designated and properly labeled hazardous waste container.

  • The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[3]

2. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary.

  • For small spills, carefully sweep up the solid material, avoiding the generation of dust.[1][3]

  • Place the collected material into a suitable, closed container for disposal.[1][3]

  • Do not allow the chemical to enter drains or the environment.[1][6]

3. Final Disposal:

  • The disposal of this compound must be carried out through an approved and licensed waste disposal company.[7]

  • All disposal activities must be in strict accordance with all applicable federal, state, and local regulations.[6]

  • Do not mix with other waste unless explicitly permitted by the waste disposal contractor.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe collect Collect in Labeled Hazardous Waste Container ppe->collect store Store in Cool, Dry, Well-Ventilated Area collect->store contact Contact Approved Waste Disposal Company store->contact transport Arrange for Waste Pickup and Transportation contact->transport end End: Compliant Disposal transport->end

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and complying with all relevant regulations.

References

Personal protective equipment for handling 2-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-methylpiperazin-1-yl)benzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including piperazine and carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

The primary hazards associated with this compound are anticipated to be skin irritation, serious eye irritation, and potential respiratory irritation, based on the GHS classifications of similar compounds.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and face shieldChemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 standards are required.[4][5] A face shield should be worn over safety goggles, especially when there is a risk of splashing or dust generation.[5][6]
Hand Protection Chemical-resistant glovesDisposable nitrile or butyl rubber gloves provide good short-term protection.[6][7] For prolonged contact, consult the glove manufacturer's resistance guide.[1] Gloves should be inspected before each use and changed immediately upon contamination.[5]
Skin and Body Protection Laboratory coat and protective clothingA standard or chemical-resistant lab coat must be worn and fully buttoned.[5] For larger quantities, additional protective clothing to prevent skin exposure may be necessary.[4]
Respiratory Protection NIOSH-approved respiratorAll handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[5][8] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4][7]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Area & Equipment transfer->decontaminate segregate_waste Segregate Solid & Liquid Waste transfer->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Hazardous Waste Containers segregate_waste->label_waste dispose Dispose via Licensed Service label_waste->dispose

Caption: A procedural workflow for the safe handling of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood.[5]

    • Ensure the fume hood is functioning correctly before starting work.[6]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate, clearly labeled waste containers.[5]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects before use.[6]

  • Handling the Compound:

    • Weighing: Weigh the solid compound in a well-ventilated enclosure, such as a fume hood.[1]

    • Dissolving: If preparing a solution, add the solvent to the vial containing the compound and gently swirl to dissolve.

    • Transferring: Use a clean, dry pipette or syringe to transfer solutions.[1]

  • Post-Handling Procedures:

    • Decontamination: Clean all equipment and the work area thoroughly after handling. Decontaminate surfaces with an appropriate solvent and then wash with soap and water.[6]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]

    • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][9] Do not eat, drink, or smoke in laboratory areas.[9][10]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[1][5]

    • Liquid Waste: Collect liquid waste in a separate, sealed, and properly labeled container.[1] Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6][11]

    • Do not empty into drains.[6][12] Contact a licensed professional waste disposal service to dispose of this material.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-methylpiperazin-1-yl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-(4-methylpiperazin-1-yl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.